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3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine Documentation Hub

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  • Product: 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
  • CAS: 118158-92-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

This technical guide provides a comprehensive structural and crystallographic analysis of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine . It is designed for researchers in medicinal chemistry and structura...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and crystallographic analysis of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine . It is designed for researchers in medicinal chemistry and structural biology, focusing on the synthesis, crystal growth, and supramolecular characterization of this pharmacophore.

Executive Summary & Pharmacophore Significance[1]

The 1,2,4-triazole nucleus fused with a thiophene moiety represents a "privileged scaffold" in drug discovery, exhibiting potent antifungal, antimicrobial, and anti-inflammatory properties. The specific derivative, 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine , incorporates an S-ethyl chain that modulates lipophilicity and steric bulk, critical for binding affinity in enzyme pockets (e.g., CYP51 inhibitors).

This guide details the structural elucidation workflow, from synthesis to Hirshfeld surface analysis, establishing a protocol for validating the molecular geometry and intermolecular interactions that drive its biological activity.

Synthetic Pathway & Crystal Growth Protocol[2]

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The synthesis follows a cyclization-alkylation route.[1]

Synthesis Workflow

The formation of the triazole core utilizes the reaction of thiophene-2-carbohydrazide with carbon disulfide, followed by hydrazine-mediated cyclization and subsequent S-alkylation.

Reagents:

  • Thiophene-2-carbohydrazide[1]

  • Carbon disulfide (

    
    ) / KOH[2][3][4]
    
  • Hydrazine hydrate (

    
    )
    
  • Ethyl bromide (

    
    )
    

Step-by-Step Protocol:

  • Dithiocarbazinate Formation: React thiophene-2-carbohydrazide with

    
     in ethanolic KOH at 0–5°C to form potassium 3-(thiophen-2-yl)dithiocarbazate.
    
  • Cyclization (Ring Closure): Reflux the potassium salt with excess hydrazine hydrate for 4–6 hours. Acidify with HCl to precipitate 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol .

  • S-Alkylation: Dissolve the thiol intermediate in ethanol containing equivalent NaOH. Add ethyl bromide dropwise and reflux for 2 hours.

  • Isolation: Pour into ice water; filter the precipitate. Recrystallize from ethanol to obtain the final product.[2]

Single Crystal Growth Strategy

High-quality single crystals are grown using the slow evaporation technique to ensure thermodynamic equilibrium.

  • Solvent System: Ethanol:DMF (4:1 v/v).

  • Method: Dissolve 50 mg of the purified compound in 10 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm perforated with 3–5 pinholes.

  • Conditions: Store at 20°C in a vibration-free environment.

  • Timeline: Prismatic colorless crystals typically appear within 5–7 days.

Workflow Visualization

SynthesisWorkflow Start Thiophene-2- carbohydrazide Inter1 K-Dithiocarbazate Salt Start->Inter1 CS2 / KOH 0-5°C Core Triazole Thiol Intermediate Inter1->Core N2H4·H2O Reflux / Cyclization Product S-Ethyl Derivative Core->Product EtBr / NaOH S-Alkylation Crystal Single Crystal (EtOH/DMF) Product->Crystal Slow Evaporation Recrystallization

Figure 1: Synthetic route from hydrazide precursor to single crystal generation.

X-Ray Diffraction Data Acquisition

Once a crystal of dimensions ~0.20 × 0.15 × 0.10 mm is isolated, it is mounted on a glass fiber. The following acquisition parameters are standard for this class of organosulfur compounds.

Data Collection Parameters
ParameterSetting / ValueRationale
Radiation Source Mo K

(

Å)
Preferred for sulfur-containing compounds to minimize absorption compared to Cu K

.
Temperature 296(2) K or 100(2) KLow temperature (100 K) is recommended to reduce thermal motion of the terminal ethyl group.
Diffractometer Bruker APEX-II CCDArea detector for rapid collection of reciprocal space.
Scan Mode

and

scans
Ensures high redundancy and completeness.
Refinement SHELXL (Least Squares)Standard refinement against

.

Structural Elucidation & Analysis

Based on analogous structures in the Cambridge Structural Database (CSD), the 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is expected to crystallize in the Monoclinic system (Space group


) or Triclinic  (

).
Molecular Geometry
  • Triazole Ring: The 1,2,4-triazole ring is planar.[5] The

    
     bond length is typically 
    
    
    
    Å, indicative of single bond character, while the
    
    
    bonds are shorter (
    
    
    Å).
  • Thiophene Orientation: The thiophene ring is attached at C(5). A critical structural feature is the torsion angle between the triazole and thiophene rings.[6] While often coplanar due to conjugation, steric bulk can induce a twist of 5–15°.

    • Note: Thiophene rings frequently exhibit rotational disorder (180° flip) in crystal lattices. Refinement may require split occupancy models (e.g., 0.80:0.20).

  • S-Ethyl Conformation: The ethyl group at C(3) adopts a conformation to minimize steric clash with the amine group at N(4). The

    
     angle is typically near 100–103°.
    
Supramolecular Architecture

The stability of the crystal lattice is governed by a network of hydrogen bonds and


-interactions.
  • Hydrogen Bonding: The primary donor is the amino group (

    
    ) at position 4.
    
    • Interaction:

      
       (Intermolecular).
      
    • Result: This typically forms centrosymmetric dimers or infinite 1D chains running parallel to the crystallographic b-axis.

  • 
    -
    
    
    
    Stacking:
    Interactions between the electron-deficient triazole ring and the electron-rich thiophene ring of adjacent molecules stabilize the packing (Centroid-Centroid distance
    
    
    Å).
  • C-H...S Interactions: Weak interactions between the thiophene sulfur and ethyl protons often contribute to lattice rigidity.

Hirshfeld Surface Analysis Protocol

To quantify these interactions beyond standard geometric criteria, Hirshfeld surface analysis (using CrystalExplorer) is required.

  • 
     Surface:  Map the normalized contact distance. Red spots will highlight the strong 
    
    
    
    hydrogen bonds. White regions indicate van der Waals contacts.
  • Fingerprint Plots:

    • H...N / N...H (approx. 25%): Represents the hydrogen bonding spike.

    • H...H (approx. 40%): Dispersion forces from the ethyl and thiophene rings.

    • C...S / S...C (approx. 5-8%): Specific

      
      -stacking interactions.
      
Structural Logic Diagram

CrystalPacking Molecule Target Molecule (Asymmetric Unit) Dimer Centrosymmetric Dimer (R2,2(6) Motif) Molecule->Dimer Linked by Chain 1D Supramolecular Chain Dimer->Chain Propagates via H_Bond N-H...N Hydrogen Bond (Strong) Dimer->H_Bond Layer 2D Layered Sheet Chain->Layer Stacked by Pi_Stack Pi-Pi Stacking (Triazole-Thiophene) Chain->Pi_Stack VdW Van der Waals / C-H...S (Weak) Layer->VdW

Figure 2: Hierarchical assembly of the crystal lattice driven by intermolecular forces.

Spectroscopic Validation

Crystal structure data must be corroborated with solution-phase spectroscopy to ensure the crystal is representative of the bulk material.

  • IR Spectroscopy (KBr):

    • Look for doublet peaks at

      
       cm
      
      
      
      corresponding to the primary amine (
      
      
      ).
    • Absence of S-H stretch (

      
       cm
      
      
      
      ) confirms successful S-alkylation.
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Thiophene protons: Multiplets at

      
       7.1–7.8 ppm.[2]
      
    • Amino protons (

      
      ): Broad singlet at 
      
      
      
      5.8–6.2 ppm.
    • Ethyl group: Quartet (

      
       ppm) and Triplet (
      
      
      
      ppm).

References

  • Synthesis & Pharmacophore: Al-Soud, Y. A., et al. "Synthesis and characterization of some new 4-amino-3-(thiophen-2-yl)-1,2,4-triazole derivatives." Heterocyclic Communications, 2023.[7]

  • Crystallographic Methodology: Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.

  • Analogous Structures: Wang, Y., et al. "Crystal structure of 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one." PubMed Central, 2012.

  • Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis."[7] CrystEngComm, 2009.

  • Triazole-Thiophene Bioactivity: Manjula, K., et al. "Crystal structure of (E)-3-(4-hydroxybenzyl)-4-{[4-(methylsulfanyl)benzylidene]amino}-1H-1,2,4-triazole-5(4H)-thione." IUCrData, 2016.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Abstract This technical guide provides an in-depth spectroscopic analysis of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine , a significant heterocyclic scaffold in medicinal chemistry. 1,2,4-triazole deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth spectroscopic analysis of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine , a significant heterocyclic scaffold in medicinal chemistry. 1,2,4-triazole derivatives, particularly those substituted with thiophene rings, exhibit potent antimicrobial, anti-inflammatory, and antioxidant properties. This document details the synthesis pathway, theoretical and experimental spectroscopic data (IR,


H NMR, 

C NMR, Mass Spectrometry), and fragmentation mechanisms essential for structural validation.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
Molecular Formula

Molecular Weight 226.32 g/mol
Core Scaffold 4-amino-1,2,4-triazole
Substituents S-ethyl (position 3), 2-Thienyl (position 5)
Physical State Typically a white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol

Synthesis Pathway & Reaction Mechanism[1][2]

The synthesis of the title compound typically proceeds via the cyclization of thiophene-2-carbohydrazide with carbon disulfide to form the intermediate thiol, followed by S-alkylation.

Reaction Workflow
  • Precursor Formation: Reaction of thiophene-2-carboxylic acid hydrazide with

    
     in alkaline ethanol (KOH) yields potassium dithiocarbazinate.[1]
    
  • Cyclization: Hydrazine hydrate induces cyclization to form 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol .

  • S-Alkylation: Reaction with ethyl bromide (or ethyl iodide) in the presence of a base (e.g.,

    
     or 
    
    
    
    ) yields the final S-ethylated product.

SynthesisPathway Start Thiophene-2- carbohydrazide Inter Potassium Dithiocarbazinate Start->Inter CS2 / KOH EtOH, r.t. Thiol 4-amino-5-(thiophen-2-yl)- 4H-1,2,4-triazole-3-thiol Inter->Thiol N2H4.H2O Reflux Product 3-(ethylsulfanyl)-5-(thiophen-2-yl)- 4H-1,2,4-triazol-4-amine Thiol->Product Et-Br / Base S-Alkylation

Figure 1: Synthetic route from hydrazide precursor to S-ethylated triazole.[2]

Spectroscopic Characterization

The following data is synthesized from high-confidence experimental values of the direct precursor (thiol) and structurally homologous S-ethylated triazoles (e.g., 3-ethylthio-5-phenyl- analogs).

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the amino group and the integrity of the heterocyclic rings while indicating the disappearance of the


 stretch observed in the precursor.
Functional GroupWavenumber (

)
Assignment
Primary Amine (

)
3300 – 3450Asymmetric & Symmetric stretching (Doublet typically visible)
C-H (Aromatic) 3050 – 3100Thiophene ring C-H stretching
C-H (Aliphatic) 2920 – 2980Ethyl group (

) stretching
C=N (Triazole) 1600 – 1620Imine stretching of the triazole ring
C=C (Thiophene) 1500 – 1550Aromatic ring breathing
C-S-C 680 – 700Thioether linkage (S-Ethyl)
Absence of S-H ~2550 – 2600Disappearance confirms successful S-alkylation
Proton NMR ( NMR)

Solvent:


 or 

(300/400 MHz). The spectrum is characterized by the ethyl group signals (upfield), the broad amino singlet, and the aromatic thiophene protons (downfield).
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
1.35 – 1.45 Triplet (

)
3H

(Methyl protons)
3.10 – 3.25 Quartet (

)
2H

(Methylene protons)
5.80 – 6.00 Broad Singlet (

)
2H

(Exchangeable with

)
7.15 – 7.25 Doublet of Doublets (

)
1HThiophene

7.60 – 7.70 Doublet (

)
1HThiophene

7.75 – 7.85 Doublet (

)
1HThiophene

Note on


:  The chemical shift of the amino group is sensitive to concentration and solvent. In 

, it typically appears distinct around 5.8 ppm; in

, it may be broader or shifted slightly upfield.
Carbon-13 NMR ( NMR)

Solvent:


 (75/100 MHz).
Chemical Shift (

, ppm)
Assignment
14.5 – 15.0 Ethyl

26.0 – 27.5 Ethyl

127.5 – 128.5 Thiophene

129.0 – 130.0 Thiophene

130.5 – 131.5 Thiophene

(Quaternary, linked to Triazole)
148.0 – 150.0 Triazole

(Linked to Thiophene)
151.0 – 153.0 Triazole

(Linked to S-Ethyl)
Mass Spectrometry (EI/ESI-MS)

Molecular Ion:


 (ESI positive mode).
Fragmentation Pattern (EI): 
The molecule typically fragments via cleavage of the S-ethyl group and the amino group.
  • m/z 226: Molecular Ion (

    
    )
    
  • m/z 197: Loss of Ethyl group (

    
    )
    
  • m/z 210: Loss of

    
     (
    
    
    
    )
  • m/z 111: Thiophene-carbonyl fragment (characteristic of thiophene derivatives)

Fragmentation M Molecular Ion m/z 226 F1 [M - Et]+ m/z 197 M->F1 - C2H5 F2 [M - NH2]+ m/z 210 M->F2 - NH2 F3 Thiophene Fragment m/z ~111 M->F3 Ring Cleavage

Figure 2: Proposed mass spectrometric fragmentation pathway.

Experimental Protocol for Analysis

To ensure data integrity (Trustworthiness), follow this standardized protocol for sample preparation.

NMR Preparation[2][3][4][5][6]
  • Solvent Selection: Use DMSO-d6 (99.8% D) for optimal solubility. Chloroform-d (

    
    ) may be used but solubility can be limited for amino-triazoles.
    
  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove any undissolved micro-particles that cause line broadening.

  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (

    
     0.00).
    
IR Preparation (KBr Pellet)
  • Ratio: Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind thoroughly in an agate mortar to a fine powder (avoids scattering effects).

  • Compression: Press at 10 tons for 1-2 minutes to form a transparent pellet.

  • Blank: Run a background scan with a pure KBr pellet before analysis.

References

  • Synthesis and Characterization of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives. KTU AVES. (Provides foundational spectral data for the 4-amino-triazole-3-thiol core).

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Zaporizhzhia State Medical University. (Details the thiophene-triazole specific spectral shifts).

  • Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines. Current Issues in Pharmacy and Medicine. (Confirms S-ethylation chemical shifts in triazole systems).

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives. MDPI. (General synthetic protocols and characterization for triazole-thiols).

Sources

Foundational

Targeting the Hybrid Pharmacophore: A Technical Guide to 1,2,4-Triazole-Thiophene Derivatives

Executive Summary The fusion of 1,2,4-triazole and thiophene rings represents a privileged scaffold in modern medicinal chemistry.[1] This hybrid architecture leverages the high dipole moment and hydrogen-bonding capacit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of 1,2,4-triazole and thiophene rings represents a privileged scaffold in modern medicinal chemistry.[1] This hybrid architecture leverages the high dipole moment and hydrogen-bonding capacity of the triazole core (acting as a bioisostere of amide bonds) with the lipophilic, sulfur-rich thiophene moiety (a bioisostere of phenyl rings). This guide provides a technical deep-dive into the design, synthesis, and biological validation of these derivatives, specifically targeting researchers in oncology and infectious disease drug discovery.

Structural Rationale & Pharmacophore Design

The biological potency of 1,2,4-triazole-thiophene derivatives stems from their ability to interact with diverse biological targets through distinct binding modes.

  • 1,2,4-Triazole Core: Functions as a rigid linker and a hydrogen bond acceptor/donor, facilitating interaction with enzyme active sites (e.g., the heme iron of CYP51 in fungi or the ATP-binding pocket of kinases).

  • Thiophene Ring: Enhances lipophilicity (

    
    ), improving membrane permeability. It also engages in 
    
    
    
    stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in receptor pockets.
  • Substitution Vectors:

    • N-4 Position: Critical for modulating steric fit; often substituted with aryl or alkyl groups.

    • C-3 Position: The presence of a thione (

      
      ) or thiol (
      
      
      
      ) group allows for tautomeric equilibrium, enabling metal chelation and disulfide bridge formation.
Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 1,2,4-Triazole-Thiophene Scaffold Thiophene Thiophene Ring (C5) Bioisostere of Phenyl Increases Lipophilicity Core->Thiophene Lipophilic Domain N4_Sub N4-Aryl Substituents Electron-Withdrawing Groups (F, Cl) Enhance Antimicrobial Activity Core->N4_Sub Steric Domain C3_Func C3-Thione/Thiol Group Essential for Metal Chelation (e.g., Urease/Metallo-enzymes) Core->C3_Func Reactive Domain Linker Mannich Bases (N-CH2-N) Improve Solubility & Bioavailability C3_Func->Linker Derivatization

Figure 1: SAR map highlighting critical substitution points for optimizing biological activity.

Key Biological Activities[1][2][3][4][5][6][7][8]

Antimicrobial & Antifungal Activity

The derivatives exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus, B. subtilis) and Candida species.

  • Mechanism:

    • Bacteria: Inhibition of DNA Gyrase , preventing bacterial DNA replication. Molecular docking studies confirm high affinity binding to the ATP-binding site of the GyrB subunit.

    • Fungi: Inhibition of Lanosterol 14

      
      -demethylase (CYP51) , disrupting ergosterol biosynthesis and compromising cell membrane integrity.
      
  • Key Insight: Compounds with electron-withdrawing groups (e.g., 4-F, 4-Cl) on the N4-phenyl ring show superior potency compared to electron-donating analogs.

Anticancer Activity

Recent studies identify these hybrids as multi-target inhibitors.

  • Targets:

    • EGFR (Epidermal Growth Factor Receptor): Inhibition of tyrosine kinase activity.

    • Tubulin: Inhibition of polymerization, leading to mitotic arrest at the G2/M phase.

    • BRAF: Targeting the V600E mutation in melanoma cell lines.

  • Data Highlight: Thiophene-triazole hybrids have demonstrated

    
     values < 5 
    
    
    
    against MCF-7 (breast) and HepG2 (liver) cancer cell lines, comparable to standard agents like Doxorubicin.
Metabolic Enzyme Inhibition (Diabetes)
  • Alpha-Glucosidase Inhibition: Derivatives act as competitive inhibitors, delaying carbohydrate digestion. Some hybrids exhibit dual inhibition of

    
    -amylase and 
    
    
    
    -glucosidase, offering a synergistic effect for postprandial hyperglycemia control.[2]

Experimental Protocols

Synthesis of 4-Aryl-5-(thiophen-2-yl)-1,2,4-triazole-3-thiones

This protocol utilizes a base-catalyzed cyclization of hydrazinecarbothioamide.[1]

Reagents: Thiophene-2-carbohydrazide, Aryl isothiocyanate, 2N NaOH, HCl, Ethanol.

Step-by-Step Workflow:

  • Formation of Intermediate: Dissolve thiophene-2-carbohydrazide (0.01 mol) in absolute ethanol (20 mL). Add an equimolar amount of the appropriate aryl isothiocyanate (0.01 mol).

  • Reflux: Heat the mixture under reflux for 2–4 hours. Monitor by TLC (System: Ethyl acetate/Hexane 3:7) until the starting material disappears.

  • Isolation of Hydrazinecarbothioamide: Cool the solution. Filter the precipitated solid, wash with cold ethanol, and dry.

  • Cyclization: Suspend the intermediate in 2N NaOH (20 mL). Reflux for 4 hours.

  • Acidification: Cool the reaction mixture and acidify with 10% HCl to pH 3–4.

  • Purification: Filter the resulting precipitate (the triazole-thione), wash with water, and recrystallize from ethanol/DMF.

Synthesis_Pathway Start Thiophene-2-carbohydrazide Step1 Reflux in Ethanol (2-4h) Start->Step1 Reagent + Aryl Isothiocyanate Reagent->Step1 Inter Intermediate: Hydrazinecarbothioamide Step1->Inter Step2 Reflux in 2N NaOH (4h) (Cyclization) Inter->Step2 Step3 Acidify with HCl (pH 3-4) Step2->Step3 Product Final Product: 4-Aryl-5-(thiophen-2-yl)- 1,2,4-triazole-3-thione Step3->Product

Figure 2: General synthetic pathway for 1,2,4-triazole-3-thione derivatives.

Biological Assay: MTT Cell Viability Protocol

Objective: Determine the antiproliferative activity (


) against cancer cell lines (e.g., MCF-7, HeLa).
  • Seeding: Seed cells (

    
     cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ). Include Doxorubicin as a positive control and DMSO as a vehicle control.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
     of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
    
  • Solubilization: Remove media carefully. Add 100

    
     of DMSO to dissolve crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % cell viability and determine

    
     using non-linear regression analysis (GraphPad Prism).
    

Quantitative Data Summary

The following table summarizes reported potency ranges for key derivatives found in literature (Ref [1], [3]).

Biological ActivityTarget / StrainPotency Range (

or MIC)
Key Structural Feature
Anticancer MCF-7 (Breast Cancer)

4-(4-Fluorophenyl) substitution
Anticancer EGFR Kinase

Thiophene-Triazole-Schiff Base
Antimicrobial S. aureus (Gram +)

4-Chlorophenyl group
Antimicrobial E. coli (Gram -)

5-Bromothiophene moiety
Enzyme Inhibition

-Glucosidase

Acetyl/Bromo substituents

Computational Validation (Molecular Docking)

To validate the mechanism of action, researchers should perform molecular docking against the crystal structures of target proteins.

Recommended PDB IDs:

  • DNA Gyrase B: 1KZN (for antimicrobial studies).

  • EGFR: 1M17 (for anticancer studies).

  • CYP51: 5V5Z (for antifungal studies).

Workflow:

  • Ligand Prep: Minimize energy of the triazole derivative using DFT (B3LYP/6-31G*).

  • Protein Prep: Remove water molecules and co-crystallized ligands from the PDB file; add polar hydrogens.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand.

  • Docking: Use AutoDock Vina or Glide. Look for binding energies < -8.0 kcal/mol and H-bond interactions with key residues (e.g., Asp73, Arg136 for DNA Gyrase).

References

  • Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Source: MDPI (Molecules) [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles. Source: NIH (PubMed Central) [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Source: NIH (PubMed) [Link]

  • Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment. Source: Nature (Scientific Reports) [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Source: NIH (PubMed Central) [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action Elucidation for 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Executive Summary & Compound Profile 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (hereafter referred to as Compound S-04 ) represents a strategic optimization of the "privileged" 1,2,4-triazole-3-thiol s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (hereafter referred to as Compound S-04 ) represents a strategic optimization of the "privileged" 1,2,4-triazole-3-thiol scaffold. Unlike its thione/thiol tautomeric precursors, S-04 features an S-ethyl lock, preventing thione tautomerization and increasing lipophilicity.

This guide details the mechanistic pathways of S-04, focusing on its dual-action potential as an antimicrobial agent (via CYP51/DNA Gyrase inhibition) and a pro-apoptotic anticancer agent . The protocols herein are designed to validate these targets using self-verifying biochemical and cellular assays.

Physicochemical Profile (In Silico)
PropertyValue (Est.)Significance
Molecular Weight ~226.32 DaHigh oral bioavailability potential (Rule of 5 compliant).
LogP 2.1 – 2.5Optimal membrane permeability; S-ethylation significantly increases LogP vs. parent thiol.
H-Bond Donors 1 (NH2)Critical for active site anchoring (e.g., H-bond to Ser/Thr residues).
H-Bond Acceptors 4 (N, S)Facilitates metal coordination (Heme-Fe) or pi-stacking.
Rotatable Bonds 3Low entropic penalty upon binding.

Primary Mechanism of Action: Antimicrobial Efficacy

Research into 1,2,4-triazoles containing thiophene moieties suggests a bimodal mechanism of action depending on the target organism (Fungal vs. Bacterial).

Antifungal Mechanism: CYP51 Inhibition

The primary target of S-04 in fungal pathogens (Candida albicans, Aspergillus fumigatus) is Lanosterol 14α-demethylase (CYP51) .

  • Mechanistic Logic: The N-4 nitrogen of the triazole ring coordinates axially with the Heme Iron (

    
    ) in the CYP51 active site. The thiophene ring occupies the hydrophobic pocket usually reserved for the steroid core of lanosterol.
    
  • Downstream Effect: Inhibition prevents the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methylsterols, disrupting membrane fluidity and arresting fungal growth.

Antibacterial Mechanism: DNA Gyrase Inhibition

In Gram-positive bacteria (S. aureus), S-04 acts by inhibiting DNA Gyrase (Topoisomerase II) .

  • Mechanistic Logic: The 4-amino group and the triazole nitrogen network form hydrogen bonds with the Asp73 and water network in the ATP-binding pocket of the GyrB subunit.

  • Downstream Effect: This inhibition prevents the supercoiling of DNA required for replication, leading to double-strand breaks and cell death.

Secondary Mechanism: Anticancer & Apoptosis

S-alkylated triazoles exhibit cytotoxicity against carcinoma lines (e.g., HepG2, MCF-7) via the Intrinsic Apoptotic Pathway .

  • Target: Inhibition of EGFR (Epidermal Growth Factor Receptor) kinase activity.

  • Pathway: S-04 binding to the ATP-binding cleft of EGFR blocks downstream signaling (Ras/Raf/MEK), leading to mitochondrial membrane depolarization (

    
     loss), release of Cytochrome C, and activation of the Caspase-9/Caspase-3 cascade.
    

Visualizing the Molecular Pathways

The following diagram illustrates the divergent signaling cascades triggered by S-04 across different biological systems.

MoA_Pathways Compound S-04 (Thiophene-Triazole) CYP51 Target: CYP51 (Heme Fe Coordination) Compound->CYP51 Binding (Kd) Gyrase Target: DNA Gyrase (ATP Pocket) Compound->Gyrase H-Bonding EGFR Target: EGFR Kinase (Inhibition) Compound->EGFR Competitive Inhibition Ergosterol Ergosterol Synthesis (Blocked) CYP51->Ergosterol Inhibits Membrane Membrane Instability (Fungal Death) Ergosterol->Membrane Leads to Replication DNA Supercoiling (Arrested) Gyrase->Replication Inhibits BactDeath Double Strand Breaks (Bacterial Death) Replication->BactDeath Causes Mito Mitochondrial Depolarization EGFR->Mito Triggers Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Tumor Regression) Caspase->Apoptosis Execution

Figure 1: Multi-target mechanism of action for Compound S-04 covering antifungal, antibacterial, and anticancer pathways.

Experimental Protocols for Validation

To confirm the mechanisms described above, the following experimental workflows are required. These protocols prioritize causality and reproducibility.

Protocol A: CYP51 Binding Assay (Antifungal Validation)

Objective: Confirm direct physical interaction between S-04 and the Heme moiety of CYP51.

  • Preparation: Isolate microsomal fractions from Candida albicans or express recombinant CaCYP51 in E. coli.

  • Titration: Suspend microsomes (1 µM CYP450 content) in phosphate buffer (pH 7.4).

  • Measurement: Add S-04 in increasing concentrations (0.5 – 20 µM) into the sample cuvette; add DMSO vehicle to the reference cuvette.

  • Detection: Record difference spectra (350–500 nm).

  • Validation Criteria:

    • Type II Binding Spectrum: Look for a spectral trough at ~390-410 nm (low spin) and a peak at ~425-435 nm (high spin). This shift confirms the triazole nitrogen has displaced the native water molecule coordinated to the heme iron.

Protocol B: DNA Gyrase Supercoiling Inhibition (Antibacterial Validation)

Objective: Quantify the IC50 of S-04 against E. coli DNA Gyrase.

  • Reagents: Relaxed pBR322 plasmid DNA, recombinant DNA Gyrase (GyrA/GyrB subunits), ATP, Assay Buffer.

  • Reaction: Mix 0.5 µg relaxed plasmid, 1 U Gyrase, and S-04 (0.1 – 100 µg/mL).

  • Incubation: 37°C for 60 minutes.

  • Termination: Stop reaction with STE buffer (0.6% SDS) and Proteinase K.

  • Analysis: Run samples on a 1% agarose gel.

  • Validation Criteria:

    • Positive Control (Ciprofloxacin): Shows relaxed DNA bands.

    • Negative Control (DMSO): Shows supercoiled DNA bands (fast migration).

    • Result: S-04 should prevent the conversion of relaxed DNA to supercoiled DNA in a dose-dependent manner.

Protocol C: Annexin V-FITC/PI Apoptosis Assay (Anticancer Validation)

Objective: Distinguish between necrosis and apoptosis in HepG2 cells treated with S-04.

  • Seeding: Culture HepG2 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with S-04 at

    
     concentration for 24h.
    
  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Validation Criteria: A significant shift from Q3 to Q4/Q2 confirms the mechanism is apoptosis (consistent with kinase inhibition) rather than non-specific necrosis (toxicity).

Synthesis & Optimization Workflow

The following DOT diagram outlines the critical path for synthesizing S-04 and validating its purity prior to biological testing.

Synthesis_Workflow Start Start: Thiophene-2-carboxylic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Step2 Hydrazinolysis (NH2NH2-H2O) Step1->Step2 Step3 Salt Formation (CS2 / KOH) Step2->Step3 Step4 Cyclization (Hydrazine Hydrate -> Triazole-3-thiol) Step3->Step4 Critical Ring Closure Step5 S-Alkylation (Ethyl Bromide / NaOH) Step4->Step5 Target Modification Product Final Product: S-04 (3-(ethylsulfanyl)-5-(thiophen-2-yl)...) Step5->Product QC Quality Control (NMR, Mass Spec, HPLC >98%) Product->QC

Figure 2: Synthetic route for the production of high-purity S-04 for biological evaluation.

References

  • Al-Abdullah, E. S., et al. (2014). Synthesis and anticancer activity of some novel 5-(thiophen-2-yl)-1,3,4-thiadiazoles. Molecules, 19(9), 13603-13614.

  • Pintilie, L., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. International Journal of Molecular Sciences, 25(17), 9225.

  • Aggarwal, R., et al. (2011).[1] Synthesis and antimicrobial activity of some novel 1,2,4-triazole derivatives. Journal of Saudi Chemical Society, 15(3), 263-269.

  • Zhang, S., et al. (2013). Design, synthesis and biological evaluation of 1,2,4-triazole derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3320-3324.

  • Shneine, J. K., & Al-araji, Y. H. (2016). Chemistry of 1,2,4-Triazole: A Review of Synthetic Strategies and Pharmacological Applications. International Journal of Science and Research, 5(3), 1541-1555.

Sources

Foundational

Tautomeric Forms of 4-Amino-4H-1,2,4-Triazole Derivatives: A Technical Guide

Executive Summary The pharmacological efficacy of 1,2,4-triazole derivatives—specifically the 4-amino-1,2,4-triazole (4-AT) scaffold—is intrinsically linked to their tautomeric behavior. For drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological efficacy of 1,2,4-triazole derivatives—specifically the 4-amino-1,2,4-triazole (4-AT) scaffold—is intrinsically linked to their tautomeric behavior. For drug development professionals, treating these molecules as static structures in silico docking or synthetic planning is a critical error.

This guide dissects the dynamic proton transfer mechanisms (prototropic tautomerism) of 4-AT derivatives. We focus on the two most consequential equilibria: the annular nitrogen shift (N1-H vs. N2-H) and the thione-thiol tautomerism in 3-mercapto derivatives. We provide a validated analytical framework to distinguish these forms, ensuring that your structure-activity relationship (SAR) data is grounded in physical reality.

Theoretical Framework: The Tautomeric Landscape[1][2]

The Nomenclature Paradox

Strictly speaking, 4-amino-4H-1,2,4-triazole is a nomenclature often used to denote that the substituent (amino group) is fixed at the N4 position. However, in the neutral ground state, the N4 atom is fully substituted by the exocyclic amine. Therefore, the "mobile" proton resides on the N1 or N2 positions of the ring.

  • Form A (1H-tautomer): Proton on N1.

  • Form B (2H-tautomer): Proton on N2.

  • Form C (4H-tautomer): Theoretically accessible only if the exocyclic amino group is absent or if the molecule is protonated (cationic species).

Key Insight: In 4-amino-substituted derivatives, the equilibrium is primarily between the 1H and 2H forms. Electron-withdrawing groups at C3/C5 tend to stabilize the 1H form, while electron-donating groups can shift the preference toward 2H .[1]

Thione-Thiol Tautomerism (The Critical Interface)

The most pharmacologically active derivatives are often 4-amino-3-mercapto-1,2,4-triazoles . Here, the tautomerism extends beyond the ring. The proton oscillates between the ring nitrogen and the exocyclic sulfur.

  • Thione Form: C=S bond, proton on Ring Nitrogen (NH).

  • Thiol Form: C-SH bond, Ring Nitrogen is unprotonated (N).

Thermodynamic Reality: In polar solvents (DMSO, MeOH) and the crystalline state, the Thione form is predominantly favored due to the high polarity of the C=S bond and stabilization by solvent dielectric fields.

Visualization of Tautomeric Pathways[1]

The following diagram illustrates the mechanistic shift between the Thione and Thiol forms, which is the governing factor in ligand-protein binding.

Tautomerism cluster_conditions Environmental Drivers Thione Thione Form (Major Tautomer) C=S, N-H Transition Proton Transfer Transition State Thione->Transition -H+ (Deprotonation) Transition->Thione +H+ (N-Protonation) Thiol Thiol Form (Minor Tautomer) C-SH, N: Transition->Thiol +H+ (S-Protonation) Thiol->Transition -H+ (S-Deprotonation) Solvent Polar Solvents (DMSO) stabilize Thione pH Basic pH favors Thiolate anion

Caption: Mechanistic pathway of proton migration in 4-amino-3-mercapto-1,2,4-triazoles. The equilibrium heavily favors the Thione form in neutral, polar media.

Analytical Validation: Distinguishing Tautomers

Relying on a single analytical method often leads to misidentification. A "Self-Validating System" requires triangulation of data from NMR, IR, and X-ray crystallography.

Data Comparison Table
FeatureThione Form (Major) Thiol Form (Minor) Technique
N-H Signal

13.0 – 14.5 ppm (Broad Singlet)
Absent

H NMR (DMSO-

)
S-H Signal Absent

3.0 – 4.0 ppm (Weak/Sharp)

H NMR
C=S Stretch 1230 – 1290 cm

AbsentFT-IR
S-H Stretch Absent2550 – 2650 cm

(Often weak)
FT-IR
C-S Bond Length 1.67 – 1.70 Å (Double bond character)1.75 – 1.80 Å (Single bond character)X-Ray Diffraction
C-S Carbon Shift

160 – 170 ppm

145 – 155 ppm

C NMR

Experimental Protocol: Synthesis and Characterization

This protocol describes the synthesis of a Schiff base derivative of 4-amino-3-mercapto-1,2,4-triazole. This workflow is designed to trap the molecule in a stable crystalline form for tautomeric verification.

Materials[2][4][5][6][7][8][9][10]
  • 4-amino-3-mercapto-1,2,4-triazole (Starting material).

  • 4-Chlorobenzaldehyde (Electrophile).

  • Ethanol (Solvent).[2][3]

  • Conc. HCl (Catalyst).[2]

Step-by-Step Methodology
  • Reactant Preparation: Dissolve 0.01 mol of 4-amino-3-mercapto-1,2,4-triazole in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 3-4 drops of concentrated HCl to catalyze the imine formation.

  • Addition: Add 0.01 mol of 4-Chlorobenzaldehyde dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. A precipitate should form.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water (9:1) to obtain pure crystals.

  • Tautomeric Verification:

    • Dissolve 10 mg of product in DMSO-

      
      .
      
    • Run

      
      H NMR.[4][2][5][6]
      
    • Pass Criteria: Observation of a downfield singlet at ~13.8 ppm confirms the Thione tautomer is the dominant species in solution.

Pharmacological Implications in Drug Design[1][12]

Understanding the specific tautomer is non-negotiable for molecular docking studies.

  • H-Bond Donor vs. Acceptor:

    • Thione Form: The ring Nitrogen (NH) is a Hydrogen Bond Donor . The Sulfur (C=S) is a Hydrogen Bond Acceptor .

    • Thiol Form: The Nitrogen (N) becomes an Acceptor . The Sulfur (SH) becomes a Donor .

  • Docking Grid Errors: If you dock the Thiol form into a receptor pocket that requires an H-bond donor at the nitrogen position, your calculated binding energy will be erroneous (false negative).

  • Recommendation: Always generate both tautomers in your ligand library, but apply a Boltzmann weighting favoring the Thione form (approx. 95:5 ratio) unless the binding pocket is extremely hydrophobic.

References

  • BenchChem. Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. (2025).[1][7] Link

  • Al-Ostoot, F. H., et al. DFT studies on tautomerism of C5-substituted 1,2,4-triazoles.[1] ResearchGate. (2025). Link

  • El-Sherif, A. A., et al. X-ray Single Crystal Structure, Tautomerism Aspect, DFT... of 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. (2023). Link

  • Varynskyi, B. A., et al. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.[8] Journal of Chemical and Pharmaceutical Research.[8] (2014).[8] Link

  • Maddila, S., et al. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.[4] SciSpace. (2020). Link

Sources

Exploratory

Computational DFT studies of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine.

This guide serves as a comprehensive technical manual for the computational characterization of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine .[1] It is designed for computational chemists and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the computational characterization of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine .[1] It is designed for computational chemists and medicinal chemists requiring a rigorous, self-validating protocol for Density Functional Theory (DFT) analysis.[1]

Subject: 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Classification: Heterocyclic Electronic Structure & Reactivity Analysis[1]

Executive Technical Summary

The target molecule integrates three pharmacophores: a 1,2,4-triazole core (hydrogen bond acceptor/donor), a thiophene ring (lipophilic bioisostere of benzene), and an ethylsulfanyl tail (hydrophobic anchor).[1] The N4-amine moiety provides a critical handle for Schiff base formation, making this molecule a high-value scaffold for drug discovery (antimicrobial/anticancer) and materials science (corrosion inhibition).[1]

This guide details the B3LYP/6-311++G(d,p) computational protocol required to accurately predict its ground-state geometry, electronic transition states, and global reactivity descriptors.[1]

Computational Methodology (The Protocol)

To ensure reproducibility and high "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness), we utilize a hybrid functional approach validated against crystal structures of similar thiophene-triazole derivatives.

Software & Functional Selection
  • Engine: Gaussian 09/16 or ORCA 5.0.

  • Visualization: GaussView 6.0 or ChemCraft.[1]

  • Method: DFT (Density Functional Theory).[1][2][3][4][5]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Rationale: B3LYP provides the optimal cost-accuracy balance for organic heterocycles, particularly in predicting vibrational frequencies and bond lengths.

  • Basis Set: 6-311++G(d,p) .[1][2] Rationale: The diffuse functions (++) are critical for the lone pairs on the Sulfur and Nitrogen atoms, while polarization functions (d,p) account for the aromatic thiophene ring orbitals.

Step-by-Step Workflow

The following DOT diagram illustrates the logical flow of the computational study, ensuring no conformational minima are missed.

DFT_Workflow Start Input Structure (ChemDraw/GaussView) PreOpt Pre-Optimization (MM2/PM6 Force Field) Start->PreOpt GeoOpt DFT Geometry Optimization B3LYP/6-311++G(d,p) Solvent: Gas/DMSO (PCM) PreOpt->GeoOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeoOpt->FreqCalc Decision Imaginary Freq < 0? FreqCalc->Decision Decision->GeoOpt Yes (Transition State) Re-optimize Stable Global Minimum Found (Stationary Point) Decision->Stable No (Real Minima) Properties Property Calculation (FMO, MEP, NBO) Stable->Properties

Caption: Logical workflow for DFT optimization. The loop at "Imaginary Freq" ensures the structure is a true ground state, not a transition state.

Structural & Electronic Analysis

Geometry Optimization & Tautomerism

The 1,2,4-triazole ring can exist in thione or thiol forms.[1] However, the S-ethylation at position 3 locks the molecule into the thiol-derived ether structure , eliminating thione-thiol tautomerism.[1]

  • Key Geometric Check: The Thiophene-Triazole dihedral angle is critical.[1] Due to steric hindrance between the N4-amine hydrogens and the thiophene sulfur/C3-H, the molecule is likely non-planar (twisted by ~20-30°).

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1]
  • HOMO Location: Predominantly localized on the thiophene ring and the sulfur lone pairs (electron donors).[1]

  • LUMO Location: Delocalized over the triazole ring (electron acceptor).[1]

  • Significance: A lower

    
     indicates a "softer" molecule, implying higher chemical reactivity and easier polarization—ideal for corrosion inhibition or biological binding.[1]
    
Global Reactivity Descriptors

Using Koopmans' theorem, we calculate the following parameters to predict biological activity.

DescriptorFormulaPhysical Meaning
Ionization Potential (I)

Energy required to remove an electron.[1]
Electron Affinity (A)

Energy released when adding an electron.[1]
Chemical Hardness (

)

Resistance to charge transfer (stability).[1]
Electrophilicity Index (

)

Propensity to accept electrons (DNA binding).[1]

Synthetic Validation (Grounding the Theory)

To validate computational models, the molecule must be synthesized. The following pathway uses thiophene-2-carbohydrazide as the starting material.

Synthesis Pathway[1][5]

Synthesis_Path Step1 Thiophene-2-carboxylic acid Step2 Thiophene-2-carbohydrazide Step1->Step2 1. EtOH/H2SO4 2. NH2NH2 Step3 Potassium Dithiocarbazate (Intermediate) Step2->Step3 CS2, KOH EtOH, 0-5°C Step4 4-amino-5-(thiophen-2-yl)- 4H-1,2,4-triazole-3-thiol Step3->Step4 NH2NH2.H2O Reflux 4h Final TARGET: 3-(ethylsulfanyl)-5-(thiophen-2-yl)- 4H-1,2,4-triazol-4-amine Step4->Final EtBr, NaOH Stir, RT

Caption: Synthetic route. The critical step is the S-alkylation (Step 4 -> Final) which locks the sulfur, preventing tautomerization.[1]

Experimental vs. Theoretical Validation
  • IR Spectroscopy:

    • Computed: B3LYP frequencies are harmonic and typically overestimate experimental values.[1][2]

    • Correction: Apply a scaling factor of 0.961 (for 6-311++G(d,p)) to align with experimental FT-IR.

    • Diagnostic Band: Look for the disappearance of the S-H stretch (~2550 cm⁻¹) and appearance of C-H aliphatic stretches (2900-2980 cm⁻¹) from the ethyl group.[1]

  • NMR Spectroscopy:

    • Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent (PCM model) to calculate chemical shifts.[1]

    • Target Signal: The

      
       protons should appear as a quartet around 3.0 - 3.2 ppm , and the 
      
      
      
      as a triplet around 1.2 - 1.4 ppm .

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (drug-receptor binding).[1]

  • Red Regions (Negative Potential): Localized on the Triazole Nitrogens (N1, N2) and the Thiophene Sulfur . These are the preferred sites for electrophilic attack (e.g., protonation or metal chelation).[1]

  • Blue Regions (Positive Potential): Localized on the Amine (

    
    ) protons .[1] These act as hydrogen bond donors.[1]
    

Application Note: In docking studies, ensure the receptor pocket has complementary residues (e.g., Asp/Glu near the Blue regions, Lys/Arg near the Red regions).[1]

References

  • Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016 .[1] [1]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [1]

  • Al-Wahaibi, L. H., et al. (2020).[1][4] Synthesis, crystal structure, DFT studies and antimicrobial evaluation of new 1,2,4-triazole derivatives bearing thiophene moiety.[1][2] Journal of Molecular Structure, 1205, 127610.[1] (Provides structural analogs and basis set validation). [1]

  • Hassan, A. A., et al. (2022).[1][4] Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one.[1][6] ResearchGate.[1][7][8] (Validates the S-alkylation and thiophene-triazole DFT protocol).

  • Dennington, R., Keith, T., & Millam, J. GaussView, Version 6.[1] Semichem Inc., Shawnee Mission, KS, 2016 .[1]

Sources

Foundational

Molecular docking of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine with target proteins.

Title: Precision In Silico Profiling: Molecular Docking of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine against Therapeutic Targets Executive Summary This technical guide details the computational evaluat...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision In Silico Profiling: Molecular Docking of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine against Therapeutic Targets

Executive Summary

This technical guide details the computational evaluation of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein as ETTA ). As a 1,2,4-triazole derivative featuring a lipophilic thiophene moiety and a flexible ethylthio tail, ETTA represents a privileged scaffold with high potential as an antifungal (CYP51 inhibitor) and antibacterial (DNA Gyrase B inhibitor) agent. This document provides a validated, step-by-step protocol for molecular docking, substantiated by structural biology principles and authoritative literature.

Ligand Chemistry & Structural Preparation

The Pharmacophore

ETTA is not merely a random organic molecule; it is a carefully constructed pharmacophore designed to exploit specific binding pockets:

  • 1,2,4-Triazole Core: Acts as a hydrogen bond acceptor/donor and, critically, provides nitrogen atoms capable of coordinating with metal ions (e.g.,

    
     in Heme).
    
  • 4-Amino Group (

    
    ):  A potent hydrogen bond donor, often acting as a "warhead" for polar residues or a handle for further derivatization (Schiff bases).
    
  • 3-Ethylsulfanyl Group (

    
    ):  Provides necessary lipophilicity and steric bulk to fill hydrophobic sub-pockets, locking the tautomeric state of the sulfur.
    
  • 5-Thiophen-2-yl: A bioisostere of phenyl, enhancing

    
     stacking interactions while improving membrane permeability.
    
Ligand Preparation Protocol

To ensure accurate docking, the ligand must be energetically minimized using Density Functional Theory (DFT). Standard molecular mechanics (MM2/MMFF94) are often insufficient for heterocyclic tautomers.

Step-by-Step Workflow:

  • 2D to 3D Conversion: Generate the 3D structure from SMILES or ChemDraw.

  • Protonation State: Set pH to 7.4. The N4-amine is generally neutral at physiological pH.

  • Geometry Optimization:

    • Method: DFT (Density Functional Theory).

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Software: Gaussian 09/16 or ORCA.

    • Rationale: This level of theory accurately predicts the bond lengths of the thiophene-triazole linkage and the torsion angle of the ethylthio group [1].

Target Selection Strategy

Based on the Structure-Activity Relationship (SAR) of triazole-thiophene hybrids, two primary targets are selected for this guide.

Target A: Lanosterol 14ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -demethylase (CYP51)[1][2][3]
  • Organism: Candida albicans (Fungal pathogen).[1][2][3][4]

  • PDB ID: 5V5Z (Crystal structure in complex with posaconazole) [2].

  • Rationale: The triazole ring is a classic inhibitor of CYP51, preventing ergosterol synthesis by coordinating with the Heme iron. The thiophene ring of ETTA mimics the aromatic rings of fluconazole/posaconazole [3].

Target B: DNA Gyrase Subunit B
  • Organism: Escherichia coli or Staphylococcus aureus.

  • PDB ID: 1KZN (24 kDa domain).

  • Rationale: Aminotriazoles are known to inhibit the ATPase activity of GyrB by competing with ATP, forming H-bonds with Asp73 and water-mediated bridges [4].

Computational Workflow (The Core Protocol)

This section outlines a self-validating workflow using AutoDock Vina (open source) or Schrödinger Glide (commercial).

Workflow Diagram

DockingWorkflow Start Ligand: ETTA DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Dock Molecular Docking (Lamarckian GA / Vina) DFT->Dock PDB PDB Retrieval (5V5Z / 1KZN) Prep Protein Prep (Remove Water, Add Polar H, Gasteiger Charges) PDB->Prep Grid Grid Box Generation (Centered on Active Site) Prep->Grid Grid->Dock Analysis Interaction Profiling (H-Bonds, Hydrophobic, RMSD) Dock->Analysis

Caption: Figure 1.[5][1][2][6] Integrated computational workflow for molecular docking of ETTA, ensuring geometric accuracy via DFT prior to docking.

Protein Preparation (Critical Steps)
  • Download: Retrieve PDB 5V5Z from RCSB.

  • Cleaning: Remove all water molecules (unless they bridge the active site, e.g., Water 604 in some GyrB structures). Remove co-crystallized ligands (Posaconazole) but keep the Heme group for CYP51.

  • Heme Handling: For CYP51, the Heme iron (

    
    ) must be assigned a partial charge. In AutoDock, manually edit the PDBQT to assign a charge of +2.0 to Fe, or use the AD4 parameter set for metals.
    
  • Protonation: Add polar hydrogens. Merge non-polar hydrogens.

  • Charges: Assign Gasteiger charges.

Grid Box Configuration
  • Center: Define the center coordinates

    
     based on the centroid of the co-crystallized ligand.
    
    • For 5V5Z (CYP51): Center on the Heme iron.

  • Size:

    
     Å (sufficient to cover the active site tunnel).
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (Vina).

Docking Parameters (AutoDock Vina)
  • Exhaustiveness: 32 (High precision).

  • Energy Range: 4 kcal/mol.

  • Num Modes: 9.

Data Presentation & Interaction Analysis

After docking, results should be tabulated to compare binding affinity (


) against standard inhibitors.
Table 1: Anticipated Docking Metrics
LigandTarget (PDB)Binding Affinity (kcal/mol)Key Interactions (Predicted)
ETTA CYP51 (5V5Z) -7.5 to -8.5 Fe-N Coordination ,

(Tyr118), Hydrophobic (Leu121)
Posaconazole (Ref)CYP51 (5V5Z)-11.2Extensive hydrophobic tunnel occupation
ETTA Gyrase B (1KZN) -6.0 to -7.0 H-bond (Asp73),

-cation (Arg76)
Novobiocin (Ref)Gyrase B (1KZN)-8.5ATP competitive inhibition
Mechanistic Validation (CYP51 Case Study)

Successful docking of ETTA into CYP51 should exhibit:

  • Distance Constraint: The distance between a triazole nitrogen (N1, N2, or N4) and the Heme Iron must be

    
     Å.
    
  • Orientation: The thiophene ring should slot into the hydrophobic cleft formed by Tyr118 and Phe126 [5].

  • Tail Interaction: The ethylsulfanyl group should point towards the access channel, interacting with Leu376 .

Experimental Validation Pathway

Docking is a hypothesis generator. The following experimental pipeline validates the computational predictions.

ValidationPathway Synth Synthesis of ETTA (Cyclization of Hydrazide) Spec Spectroscopy (NMR, IR, Mass Spec) Synth->Spec Assay In Vitro Assay (MIC / Zone of Inhibition) Spec->Assay Enzyme Enzyme Inhibition (Recombinant CYP51 Assay) Assay->Enzyme

Caption: Figure 2. Wet-lab validation pipeline. Synthesis is followed by structural confirmation and biological assays (MIC determination).[7]

Protocol Summary:

  • Synthesis: Reaction of thiophene-2-carboxylic acid hydrazide with ethyl isothiocyanate, followed by cyclization.

  • Antifungal Assay: Determine Minimum Inhibitory Concentration (MIC) against C. albicans using broth microdilution (CLSI M27-A3 protocol).

  • Enzymatic Assay: Use a reconstituted CYP51 system with lanosterol substrate; measure the reduction in ergosterol production via GC-MS.

References

  • Gaussian 09/16 Citation: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • PDB 5V5Z: Hargrove, T. Y., et al. (2017). Structure of Candida albicans CYP51 complexed with posaconazole.[2][4] RCSB Protein Data Bank.[5] Link

  • Triazole Docking Mechanism: Liu, M., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.[1][2][4] Frontiers in Molecular Biosciences, 7, 586540. Link

  • Gyrase B Targeting: Al-Wahaibi, L. H., et al. (2023). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial Profiles. Molecules, 28(16), 6145. Link

  • Hydrophobic Cleft Analysis: Keniya, M. V., et al. (2018).[2] Crystal Structures of Candida albicans CYP51 in Complex with Novel Azoles. Antimicrobial Agents and Chemotherapy, 62(10). Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine.

Executive Summary & Scientific Rationale The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters while offering distinct hydrogen-bonding capabilities. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters while offering distinct hydrogen-bonding capabilities. The specific target, 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine , combines an electron-rich thiophene ring with a triazole core, a motif frequently observed in antifungal (e.g., Fluconazole analogs), anti-inflammatory, and antimicrobial agents.

This protocol details a robust, four-step linear synthesis starting from ethyl thiophene-2-carboxylate. The route utilizes the classic Reid and Heindel method , favored for its regioselectivity and scalability. The critical transformation involves the construction of the 4-amino-1,2,4-triazole-3-thione core via a potassium dithiocarbazate intermediate, followed by selective S-alkylation.

Key Mechanistic Insight: The formation of the triazole ring relies on the double nucleophilic attack of hydrazine on the dithiocarbazate carbon. The subsequent alkylation is highly regioselective for sulfur over nitrogen due to the greater nucleophilicity of the thiolate anion (soft nucleophile) compared to the ring nitrogens in the thione tautomer.

Retrosynthetic Analysis & Pathway

The synthesis is designed backward from the target to commercially available precursors.

Retrosynthesis Target Target: 3-(ethylsulfanyl)-5-(thiophen-2-yl)- 4H-1,2,4-triazol-4-amine Intermediate1 Intermediate 1: 4-amino-5-(thiophen-2-yl)- 4H-1,2,4-triazole-3-thiol Target->Intermediate1 S-Alkylation (EtBr, Base) Intermediate2 Intermediate 2: Potassium 2-(thiophene-2-carbonyl) hydrazine-1-carbodithioate Intermediate1->Intermediate2 Cyclization (N2H4) Intermediate3 Intermediate 3: Thiophene-2-carbohydrazide Intermediate2->Intermediate3 Salt Formation (CS2, KOH) Start Starting Material: Ethyl thiophene-2-carboxylate Intermediate3->Start Hydrazinolysis (N2H4)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the triazole core.

Detailed Experimental Protocol

Step 1: Synthesis of Thiophene-2-carbohydrazide

Objective: Conversion of the ester to the hydrazide precursor.

  • Reagents: Ethyl thiophene-2-carboxylate (10 mmol), Hydrazine hydrate (99%, 20 mmol), Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve ethyl thiophene-2-carboxylate in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the ester.

    • Cool the reaction mixture to room temperature and then chill in an ice bath.

    • Filter the precipitated white solid (hydrazide).

    • Wash with cold ethanol and dry under vacuum.

  • Yield Expectation: 80–90%.

  • Checkpoint: Melting point should be approx. 136–138°C.

Step 2: Preparation of Potassium Dithiocarbazate Salt

Objective: Formation of the dithiocarbazate intermediate using Carbon Disulfide (


).
  • Reagents: Thiophene-2-carbohydrazide (from Step 1),

    
     (1.5 eq), KOH (1.5 eq), Ethanol (30 mL).
    
  • Procedure:

    • Prepare a solution of KOH in absolute ethanol.

    • Add thiophene-2-carbohydrazide to the alcoholic KOH solution.

    • Cool the mixture to 0–5°C in an ice bath.

    • Add

      
       dropwise (Caution: Highly Flammable/Toxic).
      
    • Stir the mixture at room temperature overnight (12–16 hours).

    • Dilute with anhydrous diethyl ether to precipitate the potassium salt fully.

    • Filter the salt, wash with ether, and dry immediately. Do not purify; use directly in the next step.

Step 3: Cyclization to 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Objective: Ring closure to form the triazole core.

  • Reagents: Potassium dithiocarbazate salt (from Step 2), Hydrazine hydrate (2 eq), Water (20 mL).

  • Procedure:

    • Suspend the potassium salt in water.[1]

    • Add hydrazine hydrate.[1][2]

    • Reflux the mixture for 4–5 hours.

      • Observation: The color typically changes to green/yellow, and

        
         gas is evolved (Rotten egg smell). Use a scrubber or efficient fume hood. 
        
    • Cool the homogeneous solution to room temperature.

    • Acidify carefully with conc. HCl to pH ~3–4.

    • The product will precipitate as a white or off-white solid.

    • Filter, wash with cold water, and recrystallize from ethanol/water.

  • Characterization:

    • IR: SH stretch (~2550 cm⁻¹),

      
       stretch (~3300 cm⁻¹).[3]
      
    • Tautomerism: Exists in thione/thiol equilibrium.

Step 4: S-Alkylation to 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Objective: Selective alkylation of the sulfur atom.

  • Reagents: Triazole thiol (from Step 3, 1 eq), Ethyl Bromide (1.1 eq), NaOH (1.1 eq) or

    
    , Ethanol (20 mL).
    
  • Procedure:

    • Dissolve the triazole thiol in ethanol containing the base (NaOH or

      
      ).
      
    • Add Ethyl Bromide dropwise at room temperature.

    • Reflux the mixture for 2–3 hours.

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in ice-cold water to remove inorganic salts.

    • Filter the solid product.[1][4][5][6]

    • Purification: Recrystallize from ethanol.

Quantitative Data Summary

ParameterStep 1 (Hydrazide)Step 3 (Triazole Thiol)Step 4 (Final Target)
Reaction Time 4–6 Hours4–5 Hours2–3 Hours
Temperature Reflux (~78°C)Reflux (~100°C)Reflux (~78°C)
Typical Yield 85%65–75%70–80%
Appearance White NeedlesOff-white PowderWhite/Pale Yellow Solid
Key Spectral Feature C=O[1] (Amide) IRSH/C=S IREthyl group (NMR)

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Functionalization Step1 Hydrazinolysis (EtOH, Reflux) Step2 Salt Formation (CS2, KOH) Step1->Step2 Step3 Cyclization (N2H4, H2O, Reflux) Step2->Step3 Precip Acidification (HCl, pH 3) Step3->Precip Step4 S-Alkylation (EtBr, Base) Precip->Step4 Final Final Product Recrystallization Step4->Final

Figure 2: Operational workflow for the synthesis of the target triazole.

Safety & Troubleshooting

Critical Safety Hazards
  • Carbon Disulfide (

    
    ):  Extremely flammable (flash point -30°C) and neurotoxic. Handle only in a high-efficiency fume hood. Avoid using plastic syringes as 
    
    
    
    can dissolve certain polymers; use glass syringes.
  • Hydrazine Hydrate: Potent carcinogen and corrosive. Use double-gloving (nitrile) and face shield.

  • Hydrogen Sulfide (

    
    ):  Generated in Step 3. It is highly toxic. Ensure the reaction vessel is vented into a scrubber (e.g., NaOH solution) or a high-flow fume hood.
    
Troubleshooting Guide
  • Low Yield in Step 3: If the cyclization yield is low, ensure the potassium dithiocarbazate salt was dry before adding hydrazine. Excess water in Step 2 can hydrolyze the intermediate.

  • Oily Product in Step 4: If the final product oils out, scratch the flask walls with a glass rod or seed with a crystal from a previous batch. Alternatively, switch the solvent to aqueous DMF for the alkylation.

  • Regioselectivity Issues: While S-alkylation is dominant, N-alkylation is possible if the base concentration is too high or if the reaction is overheated. Maintain stoichiometric base levels.

References

  • Reid, J. R., & Heindel, N. D. (1976). Improved synthesis of 5-substituted-4-amino-3-mercapto-4H-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 13(4), 925–926. Link

  • Molina, P., et al. (1986).[1] Preparation and reactivity of some mesoionic 1,2,4-triazolo-[4,3-b]-1,2,4-triazole derivatives. Tetrahedron, 42(8), 2121–2128. Link

  • Bhat, K. S., et al. (2021).[6][7][8] Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate.[9][10] Link

  • Almasirad, A., et al. (2004). Synthesis and analgesic activity of 8-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. Biological and Pharmaceutical Bulletin, 27(10), 1604–1607. Link

  • Kaplancikli, Z. A., et al. (2008). Synthesis and antimicrobial activity of some 3-(substituted phenyl)-4H-1,2,4-triazole-5-thiones. European Journal of Medicinal Chemistry, 43(1), 155-159. Link

Sources

Application

Application Note: In Vitro Profiling of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Abstract & Scope This application note details the standardized in vitro characterization protocols for 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein as ETTA ). Belonging to the class o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized in vitro characterization protocols for 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein as ETTA ). Belonging to the class of S-substituted 1,2,4-triazoles, ETTA exhibits a distinct pharmacophore combining a thiophene ring and an amino-triazole core.

Recent structure-activity relationship (SAR) studies indicate this scaffold possesses dual-modal bioactivity:

  • Antimicrobial Action: Inhibition of bacterial DNA Gyrase (Topoisomerase II).

  • Antiproliferative Action: Modulation of Cyclin-Dependent Kinase 2 (CDK2) in carcinoma cell lines (e.g., MCF-7, HepG2).[1]

This guide provides rigorous protocols for solubility management, Minimum Inhibitory Concentration (MIC) determination, and antiproliferative MTT assays, specifically optimized for the lipophilic nature of the S-ethyl moiety.

Compound Profile & Handling

Unlike its free thiol precursor, the S-ethylated derivative (ETTA) lacks the thione-thiol tautomerism, resulting in a fixed steric profile and increased lipophilicity.

ParameterSpecification
IUPAC Name 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
Molecular Weight ~226.32 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble)
Storage -20°C, Desiccated, Protect from Light
Stability Stable in DMSO for 1 month at -20°C. Avoid freeze-thaw cycles.

Critical Handling Note: The primary amine at position 4 is weakly nucleophilic but can react with aldehydes. Ensure assay buffers are free of reactive carbonyls unless testing Schiff base formation.

Primary Application: Antimicrobial Susceptibility Profiling

Target Mechanism: DNA Gyrase Inhibition Assay Type: Broth Microdilution (CLSI Standards)

Mechanistic Rationale

The 1,2,4-triazole core acts as a bioisostere for amide/ester linkages found in traditional antibiotics. The thiophene ring provides π-π stacking interactions within the ATP-binding pocket of the GyrB subunit of DNA Gyrase, while the S-ethyl group occupies the hydrophobic sub-pocket, preventing ATP hydrolysis and supercoiling.

Workflow Diagram (DNA Gyrase Inhibition)

G ETTA ETTA Compound (S-ethyl-triazole) GyrB Bacterial DNA Gyrase (GyrB Subunit - ATP Pocket) ETTA->GyrB Competitive Binding Complex ETTA-Gyrase Complex (Steric Blockade) ETTA->Complex GyrB->Complex ATP ATP Binding ATP->GyrB Blocked by ETTA Supercoiling DNA Supercoiling (Essential for Replication) Complex->Supercoiling Inhibits Death Bacterial Cell Death (Replication Fork Arrest) Supercoiling->Death Failure leads to

Figure 1: Mechanism of ETTA-induced bacterial stasis via competitive inhibition of the GyrB ATP-binding pocket.

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.[2]

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well polystyrene plates (U-bottom).

  • Resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation.

  • Positive Control: Ciprofloxacin.[2]

Step-by-Step Procedure:

  • Stock Preparation: Dissolve ETTA in 100% DMSO to a concentration of 10 mg/mL .

  • Intermediate Dilution: Dilute stock 1:10 in MHB to reach 1 mg/mL (10% DMSO). Note: High DMSO can be toxic; further serial dilutions will reduce this.

  • Plate Setup:

    • Add 100 µL of sterile MHB to columns 2–12.

    • Add 200 µL of the 1 mg/mL ETTA solution to column 1.

    • Perform serial 2-fold dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Resulting Range: 1000 µg/mL to ~1.95 µg/mL.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100. Add 100 µL of inoculum to all wells (Final volume 200 µL).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 30 µL of Resazurin (0.01%) to wells. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration remaining blue.

Primary Application: Antiproliferative Screening

Target Mechanism: CDK2/Cyclin E Complex Inhibition Assay Type: MTT Cytotoxicity Assay

Mechanistic Rationale

Thiophene-triazole derivatives have shown high affinity for the ATP-binding site of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is critical for the G1/S phase transition in the cell cycle. Inhibition by ETTA leads to cell cycle arrest and subsequent apoptosis, particularly in overexpression models like MCF-7 (Breast) and HepG2 (Liver).

Workflow Diagram (Cell Cycle Arrest)

CellCycle ETTA ETTA CDK2 CDK2 / Cyclin E Complex ETTA->CDK2 Inhibits Rb Retinoblastoma Protein (Rb) Phosphorylation CDK2->Rb Normally Promotes Arrest G0/G1 Arrest & Apoptosis CDK2->Arrest Inhibition leads to E2F E2F Release Rb->E2F G1S G1 to S Phase Transition E2F->G1S

Figure 2: Pathway of ETTA-mediated antiproliferative activity via CDK2 blockade.

Protocol: MTT Assay

Objective: Quantify cell viability (IC50) in cancer cell lines.

Materials:

  • Cell Lines: MCF-7, HepG2, and normal fibroblast control (e.g., L929).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO.

Step-by-Step Procedure:

  • Seeding: Seed cells at density 5 x 10^3 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare ETTA concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM) in culture medium (keep DMSO < 0.5%).

    • Treat cells for 48 hours.

  • MTT Addition:

    • Remove media (carefully).

    • Add 20 µL MTT stock + 100 µL fresh media.

    • Incubate at 37°C for 4 hours (dark).

  • Solubilization:

    • Remove supernatant. Formazan crystals should be visible.

    • Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    
    Plot log(concentration) vs. % Viability to determine IC50 using non-linear regression.
    

Secondary Application: Antioxidant Capacity (DPPH)

While S-alkylation reduces the reducing power compared to the free thiol, the amino-triazole core retains radical scavenging potential.

Protocol Summary:

  • Prepare 0.1 mM DPPH solution in methanol (purple).

  • Mix 1 mL ETTA solution (various concentrations) with 1 mL DPPH.

  • Incubate 30 mins in dark.

  • Measure absorbance at 517 nm .

  • Loss of purple color indicates radical scavenging.

References

  • Al-Wahaibi, L. H., et al. (2023). "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles." Molecules, 28(14), 5432.

  • Maddila, S., et al. (2016). "Synthesis and biological evaluation of some new 1,2,4-triazole derivatives as potential antimicrobial and antioxidant agents." Journal of Taibah University for Science, 10(6), 934-940.

  • Zhang, S., et al. (2017). "Design, synthesis and biological evaluation of 1,2,4-triazole-thiophene derivatives as potent inhibitors of CDK2." European Journal of Medicinal Chemistry, 126, 485-493.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Method

Application Note: Preclinical In Vivo Evaluation of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Executive Summary & Pharmacological Context[1][2][3][4][5] This application note details the standardized in vivo protocols for evaluating 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5]

This application note details the standardized in vivo protocols for evaluating 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein as TTA-Et ).

TTA-Et represents a specific pharmacophore class combining a 1,2,4-triazole core with a thiophene moiety.[1] Literature and structure-activity relationship (SAR) data strongly suggest this scaffold exhibits potent anticonvulsant activity via voltage-gated sodium channel modulation, with secondary potential as an antioxidant or antimicrobial agent.

This guide focuses on the Anticonvulsant Screening Pipeline , aligning with the rigorous standards set by the NINDS Anticonvulsant Screening Program (ASP) . The protocols described allow researchers to determine the median effective dose (


), neurotoxic dose (

), and Protective Index (PI) to validate TTA-Et as a lead candidate for epilepsy therapy.

Chemical Handling & Formulation Strategies

TTA-Et is a lipophilic small molecule. Proper formulation is critical to ensure bioavailability and avoid false negatives due to precipitation in the peritoneal cavity.

Physicochemical Properties[6]
  • Molecular Weight: ~226.3 g/mol

  • Appearance: Typically off-white to pale yellow crystalline solid.

  • Solubility Profile: Poorly soluble in water; soluble in DMSO, Ethanol, and PEG-400.

Formulation Protocol (Intraperitoneal/Oral)

For in vivo administration in rodents (mice/rats), avoid 100% DMSO due to toxicity. Use the following vehicle system:

  • Stock Solution: Dissolve TTA-Et in 100% DMSO to a concentration 10x higher than the final required dose.

  • Surfactant Addition: Add Tween-80 (1-2% of final volume) to the stock to prevent recrystallization upon dilution.

  • Dilution: Slowly add pre-warmed (37°C ) sterile saline (0.9% NaCl) or 0.5% Methylcellulose (for oral gavage) while vortexing.

    • Final Vehicle Composition: 10% DMSO / 2% Tween-80 / 88% Saline.

    • Target Concentration: 10 mg/mL (allows dosing 100 mg/kg at 10 mL/kg volume).

Critical Check: If the solution turns cloudy (milky), sonicate at 40°C for 10 minutes. If precipitation persists, switch to a 30% PEG-400 / 70% Saline vehicle.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the screening cascade, ensuring ethical animal use by filtering toxic compounds early.

TTA_Screening_Workflow Start Compound Synthesis (TTA-Et) Formulation Formulation (PEG400/DMSO) Start->Formulation AcuteTox Phase I: Acute Toxicity (LD50 Estimation) Formulation->AcuteTox Rotarod Phase II: Neurotoxicity (Rotarod Test) AcuteTox->Rotarod If Safe Efficacy Phase III: Efficacy Models Rotarod->Efficacy Determine TD50 MES MES Test (Tonic-Clonic) Efficacy->MES scPTZ scPTZ Test (Absence/Myoclonic) Efficacy->scPTZ Analysis Data Analysis (PI Calculation) MES->Analysis scPTZ->Analysis

Figure 1: Preclinical screening cascade for TTA-Et. Toxicity and motor impairment (Rotarod) are assessed prior to efficacy to ensure seizure protection is not a false positive caused by sedation.

Phase I: Neurotoxicity Assessment (Rotarod Test)

Before testing efficacy, you must establish the Median Toxic Dose (


) . Sedation or muscle relaxation can mimic anticonvulsant activity.
  • Animal Model: Male CD-1 Mice (20–25 g).

  • Rationale: Detects drug-induced motor impairment.

Protocol Steps:
  • Training: Place mice on a rotating rod (6 rpm) for 1 minute. Discard mice that fall off spontaneously during training.

  • Dosing: Administer TTA-Et (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).

  • Testing: At 30 minutes and 4 hours post-dose, place mice on the rod.

  • Scoring:

    • Pass: Mouse maintains balance for >1 minute.

    • Fail (Neurotoxic): Mouse falls 3 times within 1 minute.

  • Calculation: Plot % Motor Impairment vs. Log(Dose) to calculate

    
    .
    

Phase II: Efficacy Models

TTA-Et contains a triazole-thiophene scaffold, which often targets voltage-gated sodium channels (VGSC). Therefore, the MES test is the primary screen. The scPTZ test is secondary, assessing GABAergic modulation.

Maximal Electroshock Seizure (MES) Test
  • Indication: Generalized tonic-clonic seizures (Grand Mal).

  • Mechanism: Identifies agents that prevent seizure spread (Na+ channel blockade).

Protocol:

  • Preparation: Apply corneal electrodes to the eyes of the mouse. Use an electrolyte solution (saline) on the pads to ensure conductivity.

  • Stimulation: Deliver a fixed current: 50 mA, 60 Hz, for 0.2 seconds .

  • Observation:

    • A typical seizure manifests as: Tonic limb flexion

      
      Tonic limb extension 
      
      
      
      Clonus.
  • Endpoint (Efficacy): Abolition of Hindlimb Tonic Extension (HLTE) . If the mouse does not extend its hindlimbs to a 180° angle with the plane of the body, the compound is considered protected.

  • Controls:

    • Positive Control: Phenytoin (20 mg/kg).

    • Negative Control: Vehicle only.

Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Indication: Absence or Myoclonic seizures (Petit Mal).

  • Mechanism: Identifies agents that raise seizure threshold (GABA modulation).

Protocol:

  • Induction: Inject Pentylenetetrazole (PTZ) at 85 mg/kg subcutaneously (scruff of the neck). This is the

    
     (Convulsive Dose for 97% of animals).
    
  • Observation Period: Place mouse in a clear plexiglass cage and observe for 30 minutes .

  • Endpoint (Efficacy): Absence of a clonic seizure (defined as clonus of whole body lasting >3 seconds) during the observation window.

  • Controls:

    • Positive Control: Valproate (200 mg/kg) or Ethosuximide.

Data Analysis & Interpretation

Summarize data using the Protective Index (PI) , which indicates the safety margin of TTA-Et.

Quantitative Metrics Table
ParameterDefinitionCalculation MethodDesired Range

Median Effective DoseProbit Analysis of MES/scPTZ data< 100 mg/kg

Median Toxic DoseProbit Analysis of Rotarod data> 300 mg/kg
PI Protective Index

> 2.0 (Higher is better)
Mechanistic Diagram (Hypothetical)

Based on the structural homology of TTA-Et to known anticonvulsants (e.g., Rufinamide analogs), the likely mechanism involves stabilization of the inactive state of sodium channels.

Mechanism_Action Drug TTA-Et (Triazole-Thiophene) Target Voltage-Gated Na+ Channel Drug->Target Binds State Inactive State Stabilization Target->State Promotes Result Inhibition of High-Frequency Firing State->Result Seizure Seizure Spread (HLTE) Result->Seizure Blocks

Figure 2: Putative Mechanism of Action. TTA-Et is hypothesized to bind to voltage-gated sodium channels, preventing the repetitive neuronal firing characteristic of tonic-clonic seizures.

References

  • National Institute of Neurological Disorders and Stroke (NINDS). (2023). Epilepsy Therapy Screening Program (ETSP) Protocols. NIH.[2][3][4] [Link]

  • Kamboj, V. K., et al. (2015).[5] 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity.[6][7][8][9][10] Central Nervous System Agents in Medicinal Chemistry, 15(1), 17-22. [Link]

  • Plech, T., et al. (2011). Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones and their effect on GABAergic system. European Journal of Medicinal Chemistry, 46(1), 241-248. [Link]

  • Almasirad, A., et al. (2004).[8] Synthesis and anticonvulsant activity of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Bioorganic & Medicinal Chemistry Letters, 14(24), 6057-6059. [Link]

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research, 9(1), 1-10. [Link]

Sources

Application

Advanced Protocol: Medicinal Chemistry Applications of 3-(Ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Executive Summary This technical guide details the synthesis, structural validation, and medicinal application of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (refered to herein as ETTA ). The ETTA scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, structural validation, and medicinal application of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (refered to herein as ETTA ).

The ETTA scaffold represents a "privileged structure" in drug discovery, merging the bioisosteric properties of the thiophene ring with the pharmacophoric versatility of the 1,2,4-triazole core. While the free thiol precursor is a potent antioxidant, the S-ethylated derivative (ETTA) is strategically designed to enhance lipophilicity (


), improve membrane permeability, and serve as a stable precursor for Schiff base derivatization. This molecule is primarily utilized as a core intermediate for developing broad-spectrum antimicrobial agents (specifically targeting lanosterol 14

-demethylase) and non-steroidal anti-inflammatory drugs (NSAIDs).

Module 1: Chemical Synthesis & Optimization

Objective: High-yield synthesis of ETTA via a convergent cyclization-alkylation pathway.

Retrosynthetic Logic

The synthesis relies on the "Thiol-Amine Switch." The 1,2,4-triazole ring is constructed first with a free thiol (-SH) at position 3. The sulfur atom is more acidic (


) than the primary amine at position 4; thus, selective S-alkylation is achieved using mild basic conditions without protecting the amine.
Step-by-Step Protocol
Phase A: Construction of the Triazole Core
  • Reagents: Thiophene-2-carboxylic acid hydrazide (1.0 eq), Carbon Disulfide (

    
    , 1.5 eq), Potassium Hydroxide (KOH, 1.5 eq), Hydrazine Hydrate (2.0 eq).
    
  • Dithiocarbazinate Formation:

    • Dissolve KOH in absolute ethanol.[1] Add thiophene-2-carboxylic acid hydrazide.

    • Cool to 0-5°C. Add

      
       dropwise.
      
    • Stir for 12 hours at room temperature. A solid precipitate (Potassium dithiocarbazinate) forms.

    • Checkpoint: The precipitate must be yellow.[1] If dark orange, oxidation has occurred.

  • Cyclization:

    • Suspend the potassium salt in hydrazine hydrate (excess).[1]

    • Reflux for 4–6 hours until

      
       evolution ceases (test with lead acetate paper).
      
    • Cool and acidify with HCl to pH 4–5. Filter the white precipitate: 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol .

Phase B: Selective S-Ethylation (Synthesis of ETTA)
  • Reagents: Triazole-thiol intermediate (1.0 eq), Ethyl Bromide (1.1 eq), Sodium Ethoxide (NaOEt, 1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the triazole-thiol in ethanolic NaOEt. Stir for 30 mins to generate the thiolate anion.

    • Add Ethyl Bromide dropwise at room temperature.

    • Reflux for 4 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

    • Endpoint: Disappearance of the thiol spot (

      
      ) and appearance of the alkylated product (
      
      
      
      ).
  • Work-up:

    • Evaporate solvent. Pour residue into ice-cold water.

    • The product (ETTA) precipitates. Recrystallize from ethanol/water (1:1).

Structural Validation Parameters
TechniqueDiagnostic SignalStructural Inference
IR Spectroscopy 3300–3100 cm⁻¹ (Doublet)Primary Amine (

) stretching
IR Spectroscopy Absence of ~2550–2600 cm⁻¹Disappearance of S-H (Thiol)
¹H NMR (DMSO-d₆)

1.3 (t, 3H),

3.2 (q, 2H)
Ethyl group (

)
¹H NMR (DMSO-d₆)

5.8–6.0 (s, 2H,

exch.)[2]
Free Amino group (

)
¹H NMR (DMSO-d₆)

7.1–7.8 (m, 3H)
Thiophene ring protons

Module 2: Visualization of Synthesis & SAR

Synthesis_SAR cluster_SAR SAR Logic Hydrazide Thiophene-2-carboxylic acid hydrazide Salt Potassium Dithiocarbazinate Hydrazide->Salt CS2, KOH EtOH Thiol Triazole-3-Thiol (Intermediate) Salt->Thiol N2H4.H2O Reflux (-H2S) ETTA ETTA (S-Ethylated Target) Thiol->ETTA EtBr, NaOEt Selective S-Alkylation Schiff Schiff Base Derivatives ETTA->Schiff Ar-CHO Azomethine formation

Figure 1: Convergent synthesis pathway of ETTA and its divergence into Schiff base libraries.[3][4] Note the critical transition from the Thiol intermediate to the S-Ethylated Target (ETTA).

Module 3: Medicinal Chemistry Applications[1][3][4][5][7][8]

Primary Application: Precursor for Schiff Base Antimicrobials

The free amino group (-NH2) at position 4 is the "warhead" attachment point. ETTA is reacted with aromatic aldehydes to form Schiff bases (Azomethines) .

  • Mechanism: The lone pair on the amine nitrogen attacks the carbonyl carbon of an aldehyde, followed by dehydration.

  • Significance: The resulting

    
     linkage bridges the triazole-thiophene core with a third pharmacophore (e.g., a substituted phenyl ring). This creates a "butterfly-like" structure that fits into the active site of fungal CYP51 (lanosterol 14
    
    
    
    -demethylase).
  • Protocol:

    • Dissolve ETTA (0.01 mol) and substituted benzaldehyde (0.01 mol) in absolute ethanol (20 mL).

    • Add 2-3 drops of Glacial Acetic Acid (Catalyst).

    • Reflux for 4-8 hours.

    • Cool to crystallize the Schiff base.[1]

Biological Profiling: Antimicrobial Assay (MIC)

Context: ETTA derivatives often show higher efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans) than Gram-negative bacteria due to the lipophilic nature of the S-ethyl and thiophene groups.

Assay Protocol (Broth Microdilution):

  • Preparation: Dissolve ETTA or its Schiff base derivative in DMSO (Stock: 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of the test organism.
    
  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Reference Standard: Fluconazole (Antifungal) or Ciprofloxacin (Antibacterial).

Molecular Docking Strategy (In Silico)

To validate the mechanism, researchers should dock ETTA derivatives against 14


-demethylase (PDB ID: 5V5Z or similar) .
  • Binding Pocket: Heme cofactor site.

  • Interaction: Look for coordination between the Triazole N4 or N2 nitrogen and the Heme Iron (

    
    ), and 
    
    
    
    stacking between the Thiophene ring and aromatic residues (e.g., Tyr118).

References

  • Synthesis and Pharmacological Properties of 1,2,4-Triazoles

    • Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.[5]

    • Source: European Journal of Medicinal Chemistry (via ResearchG
    • URL:[Link]

  • Antioxidant and Radical Scavenging Activity

    • Title: Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.[6]

    • Source: Zaporizhzhia State Medical University.[6]

    • URL:[Link]

  • General Triazole Synthesis Methodologies

    • Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides.[5][3][7][8]

    • Source: MDPI (Molbank).
    • URL:[Link][1][8]

  • Thiophene-Triazole Hybrids

    • Title: Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial Profiles.
    • Source: PubMed Central (NIH).
    • URL:[Link]

Sources

Method

Using 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine as a scaffold for drug design.

Application Note: 3-(Ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine as a Pharmacophore Scaffold Executive Summary The molecule 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine as a Pharmacophore Scaffold

Executive Summary

The molecule 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein as ETTA ) represents a "privileged scaffold" in medicinal chemistry. It combines three distinct pharmacophoric features: a bioisosteric thiophene ring, a rigid 1,2,4-triazole core capable of extensive hydrogen bonding, and a lipophilic ethylsulfanyl tail.

This guide details the protocols for synthesizing ETTA, utilizing its exocyclic amine (


) for library generation (Schiff bases, Mannich bases), and validating its potential in antitubercular  and anticancer  applications.

Scaffold Analysis & Rationale

The ETTA scaffold is strategically designed to target hydrophobic pockets in enzymes such as KasA (Mycobacterium tuberculosis) and Tyrosine Kinases (Cancer) .

Structural ComponentFunction in Drug Design
1,2,4-Triazole Core Acts as a rigid linker and hydrogen bond acceptor/donor. Mimics peptide bonds; resistant to metabolic hydrolysis.
Thiophene Ring Bioisostere of the phenyl group but more electron-rich. Enhances

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor sites.
Ethylsulfanyl Group Increases

(lipophilicity), facilitating membrane permeability. The sulfur atom can also participate in weak coordinate bonding.
4-Amino Group The primary "handle" for derivatization. It allows for the rapid generation of Schiff base libraries to explore Structure-Activity Relationships (SAR).

Experimental Protocols: Synthesis & Functionalization

Protocol A: Synthesis of the Core Scaffold (ETTA)

This is a three-step convergent synthesis starting from thiophene-2-carboxylic acid hydrazide.

Reagents:

  • Thiophene-2-carboxylic acid hydrazide

  • Carbon disulfide (

    
    )
    
  • Potassium hydroxide (

    
    )
    
  • Hydrazine hydrate (

    
    )
    
  • Ethyl iodide (or Ethyl bromide)

  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Formation of Potassium Dithiocarbazate:

    • Dissolve thiophene-2-carboxylic acid hydrazide (

      
      ) in absolute ethanol (
      
      
      
      ) containing
      
      
      (
      
      
      ).
    • Cool the solution to

      
       in an ice bath.
      
    • Add

      
       (
      
      
      
      ) dropwise with constant stirring. A solid precipitate (potassium dithiocarbazate salt) will form.
    • Stir for 2 hours at room temperature. Dilute with diethyl ether, filter the solid, and dry.

  • Cyclization to Triazole-Thiol:

    • Suspend the potassium salt in water (

      
      ) and add hydrazine hydrate (
      
      
      
      ).
    • Reflux the mixture for 4–6 hours. Evolution of

      
       gas indicates cyclization (Caution: Use a fume hood).
      
    • Cool and acidify with conc.

      
       to 
      
      
      
      . The white precipitate is 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol . Recrystallize from ethanol.
  • S-Alkylation (Synthesis of ETTA):

    • Dissolve the triazole-thiol (

      
      ) in ethanol (
      
      
      
      ) containing
      
      
      (
      
      
      ).
    • Add Ethyl iodide (

      
      ) dropwise.
      
    • Reflux for 2 hours.[2]

    • Pour onto crushed ice. The precipitate is the target ETTA . Filter, wash with cold water, and recrystallize from ethanol.

Yield Expectation:


Melting Point: 

(Verify with literature standard).
Protocol B: Derivatization (Schiff Base Library Generation)

The primary application of ETTA is the synthesis of Schiff bases (Aldimines) to screen for enhanced biological activity.

Reaction:



Procedure:

  • Dissolve ETTA (

    
    ) in hot ethanol (
    
    
    
    ).
  • Add an equimolar amount of the appropriate aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2,4-dichlorobenzaldehyde).

  • Add 2–3 drops of glacial acetic acid (catalyst).

  • Reflux for 4–8 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Cool to room temperature. The Schiff base usually precipitates.

  • Filter and recrystallize from ethanol/DMF mixture.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for drug design.

ETTA_Workflow Start Thiophene-2-hydrazide Inter1 Potassium Dithiocarbazate Start->Inter1 + CS2 / KOH Thiol 4-Amino-3-mercapto-triazole (Thiol Core) Inter1->Thiol + N2H4, Reflux ETTA ETTA Scaffold (S-Ethyl Derivative) Thiol->ETTA + Et-I (S-Alkylation) Schiff Schiff Bases (-N=CH-Ar) ETTA->Schiff + Ar-CHO / H+ Mannich Mannich Bases (-NH-CH2-N-R2) ETTA->Mannich + HCHO + Amines TargetTB Target: KasA (Antitubercular) Schiff->TargetTB High Affinity (e.g., 4-NO2, 2,4-Cl) TargetCancer Target: Tyrosine Kinase (Anticancer) Schiff->TargetCancer High Affinity (e.g., 4-OH, 4-OMe)

Figure 1: Synthetic pathway from precursor to ETTA scaffold and divergent drug design strategies targeting Tuberculosis and Cancer.

Therapeutic Profiling Protocols

Assay 1: Antitubercular Activity (REMA)

Target:Mycobacterium tuberculosis H37Rv.[3][4][5]

Rationale: The thiophene-triazole motif inhibits KasA (


-ketoacyl-ACP synthase), an enzyme essential for mycolic acid biosynthesis in the bacterial cell wall.

Protocol:

  • Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ).
  • Inoculum: Use M. tuberculosis H37Rv adjusted to McFarland standard 1.

  • Plate Setup: In a 96-well plate, add

    
     of Middlebrook 7H9 broth, compound solution, and bacterial suspension.
    
  • Incubation: Incubate at

    
     for 7 days.
    
  • Readout: Add

    
     of Resazurin  solution (
    
    
    
    ). Incubate for 24 hours.
    • Blue Color: No growth (Inhibition).

    • Pink Color: Bacterial growth (Reduction of resazurin).

  • Calculation: Determine MIC (Minimum Inhibitory Concentration).

Assay 2: Anticancer Activity (MTT Assay)

Targets: HepG2 (Liver), A549 (Lung), MCF-7 (Breast).

Protocol:

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24 hours.
    
  • Treatment: Add ETTA derivatives at varying concentrations (

    
    ). Incubate for 48 hours.
    
  • MTT Addition: Add

    
     MTT reagent (
    
    
    
    ). Incubate for 4 hours at
    
    
    .
  • Solubilization: Discard supernatant. Add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at

    
    . Calculate 
    
    
    
    .

References

  • Mali, S. N., et al. (2020). "Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics." Molecules, 25(17), 3985. Link

  • Al-Wahaibi, L. H., et al. (2023).[1] "Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione." Molecules, 28(6), 2736. Link

  • Gomha, S. M., et al. (2018).[1][6] "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Drug Design, Development and Therapy, 12, 1511–1523. Link

  • Hassan, A. S., et al. (2024).[2] "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles." Molecules, 29(17), 4065. Link

Sources

Application

Antimicrobial screening techniques for novel triazole compounds.

Application Note & Protocol Guide | Series: Drug Discovery Workflows Executive Summary & Rationale The triazole pharmacophore (specifically 1,2,4- and 1,2,3-triazoles) remains a cornerstone of modern antimicrobial chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Series: Drug Discovery Workflows

Executive Summary & Rationale

The triazole pharmacophore (specifically 1,2,4- and 1,2,3-triazoles) remains a cornerstone of modern antimicrobial chemistry. While historically dominant in antifungal therapeutics (targeting CYP51/Erg11), recent "click chemistry" advancements have expanded their utility into antibacterial domains.

However, novel triazole derivatives often present significant screening challenges: high lipophilicity (LogP > 3) and bacteriostatic vs. bactericidal ambiguity . Standard clinical protocols (like Kirby-Bauer disks) often fail with these compounds due to poor agar diffusion.

This guide provides a rigorous, self-validating workflow designed to overcome these physical limitations. We move beyond simple "zone of inhibition" testing to quantitative, mechanistic profiling.

Phase 1: Compound Management & Solubility

The Critical Control Point: Most "inactive" triazoles in literature are actually just insoluble triazoles.

Protocol A: Stock Preparation & Solvent Tolerance

Novel triazoles often require Dimethyl Sulfoxide (DMSO). However, DMSO is toxic to many microbes at concentrations >2%.

  • Primary Stock: Dissolve the solid compound in 100% sterile DMSO to a concentration of 10 mg/mL (or 25 mM). Vortex for 2 minutes.

    • Visual Check: If turbidity persists, sonicate at 40kHz for 10 minutes.

  • Working Stock (100x): Dilute the Primary Stock into the assay medium (e.g., Mueller-Hinton Broth) to create a 100x working solution.

    • Validation: Check for precipitation immediately. If precipitate forms, you must use a co-solvent system (e.g., 5% Tween-80 + DMSO).

DOT Diagram: Dilution Logic

DilutionWorkflow cluster_0 Stock Prep cluster_1 Assay Plate (Final) Solid Solid Compound DMSO 100% DMSO (10 mg/mL) Solid->DMSO Solubilization Well Test Well (<1% DMSO) DMSO->Well 1:100 Dilution into Media Control Solvent Control (DMSO only) Control->Well Must show Full Growth

Figure 1: Dilution workflow ensuring final solvent concentration remains below toxicity thresholds.

Phase 2: Quantitative Determination (MIC)

Standard: CLSI M07 (Bacteria) / M27 (Fungi) with Resazurin Modification . Why Resazurin? Triazoles can cause "trailing" growth (partial inhibition). Visual turbidity is subjective; Resazurin (Alamar Blue) provides a colorimetric metabolic endpoint that eliminates ambiguity.

Protocol B: Resazurin-Modified Broth Microdilution

Materials:

  • 96-well flat-bottom plates (polystyrene).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.

  • Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step:

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2–12.

  • Compound Addition: Add 100 µL of Working Stock (from Phase 1) to Column 1.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Columns 11 & 12 are controls.[1]

  • Inoculum Prep: Adjust organism suspension to 0.5 McFarland Standard (

    
     CFU/mL). Dilute 1:100 in broth to reach starting density of 
    
    
    
    CFU/mL.
  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

    • Final Test Volume: 200 µL.

    • Final Inoculum:

      
       CFU/mL.[1]
      
  • Incubation: 16–20 hours at 35°C (Bacteria) or 24–48 hours (Fungi).

  • Development: Add 30 µL Resazurin solution to all wells. Incubate 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink/Fluorescent: Growth (Metabolic reduction of resazurin to resorufin).[2]

Data Interpretation Table:

Well AppearanceResazurin ColorInterpretation
ClearBlueInhibition (MIC)
TurbidPinkGrowth (Resistant)
ClearPinkMetabolic Activity w/o Biomass (Bacteriostatic Trailing)
Turbid (Control)BlueInvalid Test (Dead Inoculum)

Phase 3: Mechanistic Validation (Ergosterol Rescue)

Context: If your triazole targets CYP51 (Lanosterol 14


-demethylase), it inhibits the synthesis of ergosterol (fungal cell membrane component).
The Test:  If you add exogenous ergosterol and the antimicrobial effect disappears, you have confirmed the mechanism of action.
Protocol C: Ergosterol Rescue Assay
  • Preparation: Prepare MIC plates as described in Phase 2.

  • Supplementation:

    • Set A: Standard MIC plate.

    • Set B: MIC plate supplemented with 50 µg/mL exogenous Ergosterol (added to the broth).

  • Incubation: 48 hours at 35°C.

  • Analysis: Compare MIC values.

    • Result: If MIC increases significantly (e.g., from 4 µg/mL to >64 µg/mL) in Set B, the compound acts by inhibiting ergosterol synthesis.

DOT Diagram: Mechanism of Action (CYP51)

MOA Lanosterol Lanosterol CYP51 Enzyme: CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Intermed Toxic Methylated Sterols Accumulate CYP51->Intermed Inhibition Pathway Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway Triazole Novel Triazole Compound Triazole->CYP51 Competitive Inhibition Membrane Fungal Cell Membrane Integrity Intermed->Membrane Disrupts Structure Ergosterol->Membrane Maintains Fluidity

Figure 2: Pathway illustrating the competitive inhibition of CYP51 by triazoles, leading to membrane failure.

Phase 4: Anti-Biofilm Activity

Triazoles are increasingly screened for their ability to penetrate the Extracellular Polymeric Substance (EPS).

Protocol D: Crystal Violet Biofilm Quantification[3][4]
  • Growth: Inoculate 96-well plates (polystyrene) and incubate for 24–48 hours without shaking to allow biofilm adherence.

  • Washing (Critical): Gently aspirate media.[3] Wash wells 3x with sterile PBS. Do not use high-pressure pipetting or you will detach the biofilm.

  • Fixation: Add 200 µL methanol for 15 mins. Air dry.

  • Staining: Add 200 µL 0.1% Crystal Violet for 15 mins.

  • Elution: Wash with water.[4] Solubilize the stain with 33% Glacial Acetic Acid .

  • Quantification: Read Absorbance at 590 nm .

References & Standards Compliance

  • CLSI M07-A10. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.[5][6]

  • EUCAST Reading Guide. Broth microdilution reading guide v 4.0. European Committee on Antimicrobial Susceptibility Testing.[1][7][8]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods.

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-demethylase cytochrome P450 (CYP51), a P450 in all biological kingdoms. Biochimica et Biophysica Acta.

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments.

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve solubility issues of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine in biological media.

Subject: Solubility Optimization for 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (TTA-S-Et) Ticket ID: #TTA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry E...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization for 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (TTA-S-Et) Ticket ID: #TTA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Molecule Profile

Welcome to the SoluTech Support Center. You are likely encountering precipitation of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to hereafter as TTA-S-Et ) when transitioning from organic stock solutions to biological media.

This guide addresses the physicochemical paradox of TTA-S-Et: it possesses a polar triazole core yet exhibits poor aqueous solubility due to the lipophilic thiophene ring and ethylsulfanyl tail.

Physicochemical Snapshot
PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~2.3 – 2.8Moderate lipophilicity ("Grease Ball" character). Requires hydrophobic carriers.
pKa (Basic) ~3.5 – 4.5 (Triazole N)Weakly basic. Unlikely to be ionized at physiological pH (7.4).
Melting Point High (>180°C typical)High crystal lattice energy ("Brick Dust" character). Hard to disrupt solid state.
H-Bond Donors 1 (Exocyclic -NH₂)Limited water interaction capability.

Diagnostic: Why is it precipitating?

Before applying a fix, we must diagnose the failure mode. TTA-S-Et usually fails due to "Solvent Shock."

  • The Mechanism: You dissolve TTA-S-Et in 100% DMSO (where it is soluble). When you spike this into aqueous media (PBS/DMEM), the DMSO rapidly diffuses into the water. The TTA-S-Et molecules, suddenly stripped of their solvation shell, aggregate immediately due to the hydrophobic effect driven by the thiophene and ethyl groups.

  • The Result: Micro-precipitation. This often looks like a cloudy suspension or, worse, invisible micro-crystals that sediment, leading to false negatives (compound not reaching target) or false positives (aggregates sequestering enzymes).

Troubleshooting Workflow (Decision Tree)

Use the following logic flow to determine your optimal formulation strategy.

SolubilityDecisionTree Start Start: TTA-S-Et Precipitation CheckConc Is Target Conc > 100 µM? Start->CheckConc LowConc Is Target Conc < 10 µM? CheckConc->LowConc No Complexation Method C: Cyclodextrin Complex (HP-β-CD) CheckConc->Complexation Yes (High Load) DirectDMSO Method A: Direct DMSO Spike (Risk: High) LowConc->DirectDMSO Yes (Low Load) StepDown Method B: Step-Down Dilution (Intermediate Solvent) LowConc->StepDown No (Mid Range) Fail Switch to Method B DirectDMSO->Fail Precipitates? Fail2 Switch to Method C StepDown->Fail2 Cytotoxicity?

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements.

Technical Protocols

Method A: The "Step-Down" Serial Dilution (Intermediate)

Best for: Cellular assays where DMSO < 0.5% is tolerated.

Directly spiking 10 mM stock into media causes local high concentrations that trigger nucleation. This protocol mitigates that.

Protocol:

  • Prepare Stock: Dissolve TTA-S-Et in 100% anhydrous DMSO to 10 mM .

  • Intermediate Step: Prepare a 100x secondary stock in a transition solvent (e.g., PEG400 or pure DMSO) before hitting the media.

    • Example: Dilute 10 mM stock 1:10 with DMSO to get 1 mM.

  • Rapid Dispersion:

    • Place your culture media (990 µL) in a tube and vortex gently.

    • Inject the 10 µL of 1 mM stock into the vortex (subsurface injection).

    • Result: 10 µM final concentration, 1% DMSO.

  • Validation: Inspect via microscopy or nephelometry. If cloudy, proceed to Method B.

Method B: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Animal studies or sensitive cell lines where DMSO is toxic.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" that encapsulates the lipophilic thiophene ring of TTA-S-Et, shielding it from water while maintaining solubility.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Stir until clear.

  • Compound Addition:

    • Weigh solid TTA-S-Et.

    • Add the 20% CD solution to the solid.

  • Energy Input (Critical): The complex will not form passively.

    • Sonicate at 40°C for 30–60 minutes.

    • OrBall Mill the solid with CD powder before adding water (Solid-state kneading).

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Quantification: You must verify the final concentration via HPLC/UV-Vis, as not all solid may have complexed.

CD_Complexation TTA TTA-S-Et (Hydrophobic) Mix Physical Mixture TTA->Mix CD HP-β-CD (Host) CD->Mix Energy Sonication/Heat (Driving Force) Mix->Energy Complex Inclusion Complex (Soluble) Energy->Complex

Figure 2: Mechanism of Cyclodextrin inclusion. The hydrophobic thiophene moiety enters the CD cavity, presenting a hydrophilic exterior to the solvent.

Frequently Asked Questions (FAQ)

Q1: Can I use acid to dissolve it? The molecule has an amine. [1][2]

  • A: The amine at position 4 of the triazole is an exocyclic amine with very weak basicity (pKa < 4.0) due to electron withdrawal by the triazole ring. While it might dissolve in 0.1 M HCl, it will immediately precipitate (re-crystallize) when you neutralize it to pH 7.4 for biological assays. Acid is not a viable strategy for physiological media.

Q2: My compound precipitates after 24 hours in the fridge. Why?

  • A: Temperature drops decrease kinetic solubility. "Brick Dust" molecules like TTA-S-Et have high crystal lattice energy. Once a crystal nucleus forms (nucleation), the system cascades into precipitation. Always store formulated dosing solutions at RT (if chemically stable) or re-warm/sonicate before use.

Q3: Is 100% DMSO stock stable?

  • A: Generally, yes. However, triazole-thiols can be prone to oxidation (disulfide formation) over long periods if the DMSO is "wet" (hygroscopic). Store stocks at -20°C in aliquots to avoid freeze-thaw cycles which introduce moisture.

Q4: Can I use Tween 80?

  • A: Yes, surfactants (0.1% - 0.5% Tween 80) can stabilize the suspension. However, be aware that surfactants can permeabilize cell membranes, potentially altering your biological readout (cytotoxicity artifacts). Always run a "Vehicle Only" control.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Immediate cloudiness upon dilution Solvent Shock (Rapid precipitation)Use Method A (Step-down) or switch to Method B (Cyclodextrin).
Precipitation after 2-4 hours Supersaturation collapseReduce target concentration or add 0.5% Methylcellulose (for in vivo) to maintain suspension.
Loss of potency in assay Adsorption to plasticTTA-S-Et is lipophilic. It may stick to pipette tips/plates. Use Low-Binding plastics and include 0.01% Triton X-100.
Inconsistent replicates Heterogeneous suspensionThe compound is not dissolved; you are pipetting particles. Switch to soluble CD complex.

References

  • Assay Guidance Manual. Compound Management and Solubility. NCBI Bookshelf. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for CD protocols).
  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for "Brick Dust" vs "Grease Ball" solubility concepts).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Optimization

Common side products in the synthesis of substituted 1,2,4-triazoles and their removal.

Technical Support Center: 1,2,4-Triazole Synthesis & Purification Ticket System Status: [ONLINE] Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,4-Triazole Synthesis & Purification

Ticket System Status: [ONLINE] Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Products in 1,2,4-Triazole Scaffolds

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids in drugs like fluconazole and sitagliptin. However, its synthesis is plagued by two distinct classes of impurities: competitive heterocycles (primarily 1,3,4-oxadiazoles) during ring formation, and regioisomers (N1 vs. N2 alkylation) during functionalization.

This guide provides mechanistic insights and actionable protocols to isolate high-purity 1,2,4-triazoles.

Module 1: The "Oxadiazole" Intruder

Context: This issue arises primarily during the Pellizzari reaction or the reaction of hydrazides with nitriles/imino esters . The Problem: You intended to synthesize a 1,2,4-triazole, but NMR/MS indicates a product with the correct mass (or -1 NH unit) but incorrect polarity. This is likely the 1,3,4-oxadiazole byproduct.

Mechanistic Root Cause

The reaction proceeds through an acyl amidrazone intermediate. This intermediate has two nucleophilic sites capable of attacking the carbonyl carbon to close the ring:

  • Nitrogen attack (Desired): Forms the 1,2,4-triazole.[1]

  • Oxygen attack (Undesired): Forms the 1,3,4-oxadiazole.

Thermodynamically, the oxadiazole formation is often favored under neutral or acidic conditions where the nucleophilicity of the nitrogen is suppressed.

OxadiazoleCompetition Start Acyl Hydrazide + Nitrile/Imidate Inter Acyl Amidrazone (Linear Intermediate) Start->Inter Condensation Triazole 1,2,4-Triazole (Target) Inter->Triazole Path A: N-Attack (High NH3/Amine conc.) Oxadiazole 1,3,4-Oxadiazole (Impurity) Inter->Oxadiazole Path B: O-Attack (Low N-nucleophilicity)

Figure 1: The competitive cyclization pathway. Path A requires a high concentration of amine/ammonia to outcompete the intramolecular oxygen attack.

Troubleshooting & Removal Protocol

Scenario: Your crude mixture contains 80% Triazole and 20% Oxadiazole.

The "Acid-Base Switch" Purification Method: Unlike oxadiazoles, 1H-1,2,4-triazoles possess a weakly acidic proton on the ring nitrogen (


). We exploit this for separation without chromatography.
  • Dissolution: Dissolve the crude solid mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Extraction (The Switch): Wash the organic phase with 1.0 M NaOH (aq) .

    • Chemistry: The 1,2,4-triazole is deprotonated to form a water-soluble sodium salt. The oxadiazole remains neutral and stays in the organic layer.

  • Separation: Separate the layers. Keep the Aqueous layer.

    • Check: TLC the organic layer to confirm it contains the oxadiazole impurity.

  • Recovery: Acidify the aqueous layer to pH ~4-5 using 1.0 M HCl.

  • Isolation: The 1,2,4-triazole will precipitate (if solid) or can be back-extracted into fresh Ethyl Acetate (if oil).

Prevention Tip: Ensure an excess of the nitrogen source (ammonium acetate or primary amine) is present during the cyclization step to drive Path A [1].

Module 2: The Regioisomer Labyrinth (N-Alkylation)

Context: This arises when reacting a pre-formed 1,2,4-triazole ring with an alkyl halide (R-X) to attach a side chain. The Problem: The reaction yields a mixture of N1-alkyl and N2-alkyl isomers (and occasionally N4), which are difficult to distinguish by standard LC-MS.

Mechanistic Root Cause

The 1,2,4-triazole ring exists in tautomeric equilibrium (1H and 2H forms).

  • Sterics: Substitution at N1 is often sterically hindered if C5 has a bulky group.

  • Kinetics vs. Thermodynamics: N2-alkylation is often the kinetic product, while N1-alkylation is frequently the thermodynamic product.

  • Electronic Control: In the Einhorn-Brunner reaction, the regiochemistry is determined by the acidity of the starting diacylamine components [2].[2]

Diagnostic Table: Distinguishing Isomers
FeatureN1-Alkyl IsomerN2-Alkyl Isomer
Symmetry Asymmetric (C3

C5)
Asymmetric (C3

C5)
13C NMR C3 and C5 shifts are distinct.C3 and C5 shifts are distinct.
NOESY NMR Strong NOE between N-Alkyl protons and C5-H (or C5-substituent).Strong NOE between N-Alkyl protons and both C3-H and C3-substituent (if applicable).
Polarity (TLC) Generally More Polar (Lower Rf).Generally Less Polar (Higher Rf).
Separation Protocol

Scenario: You have a 60:40 mixture of N1:N2 isomers.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (standard).

    • Mobile Phase: DCM:MeOH (start 99:1, gradient to 95:5).

    • Note: The N2 isomer (less polar) usually elutes first. The N1 isomer (more polar) elutes second.

  • Recrystallization (If solid):

    • N1 isomers often have higher melting points due to better packing symmetry. Recrystallization from hot Ethanol/Water often enriches the N1 isomer.

Module 3: Linear Intermediates (The "Stalled" Reaction)

Context: Synthesis via condensation (Einhorn-Brunner or Pellizzari). The Problem: Mass spec shows a peak corresponding to [Target + 18 Da]. This is the uncyclized acyl amidrazone (water has not been eliminated).

Troubleshooting Guide

This indicates insufficient activation energy for the dehydration step.

  • Thermal Push: Increase reaction temperature. Many cyclizations require reflux in high-boiling solvents (e.g., Xylene,

    
    ) or microwave irradiation [3].
    
  • Chemical Dehydration: If thermal push fails, add a dehydrating agent:

    • TFAA (Trifluoroacetic anhydride): Promotes rapid cyclization at room temperature.

    • POCl3: Classic method for forcing cyclization, though harsh.

Frequently Asked Questions (FAQ)

Q1: I am using the "Click" reaction. Will I get these side products? A: No. "Click" chemistry (CuAAC) produces 1,2,3-triazoles , not 1,2,4-triazoles. These are different isomers. 1,2,3-triazoles are formed from Azides + Alkynes. 1,2,4-triazoles are formed from Hydrazines + Amides/Nitriles. Ensure you are targeting the correct scaffold.

Q2: Why is my 1,2,4-triazole water-soluble? I can't extract it. A: 1,2,4-triazoles are amphoteric.

  • At low pH (< 2): The N4 nitrogen protonates (Cationic species -> Water soluble).

  • At high pH (> 10): The N1 proton is removed (Anionic species -> Water soluble).

  • Solution: You must neutralize the aqueous layer to the Isoelectric Point (pH ~6-7) before attempting extraction into organic solvents like Ethyl Acetate or n-Butanol.

Q3: Can I control N1 vs N2 alkylation selectively? A: It is difficult to get 100% selectivity, but you can bias it.

  • For N1-selectivity: Use a bulky protecting group on N2 or use steric hindrance at C3 to block N2 attack.

  • For N2-selectivity: Alkylation of the thiol tautomer (1,2,4-triazole-3-thiones) often favors S-alkylation first, but if you strictly want N-alkylation, using non-polar solvents often favors the N2 kinetic product [4].

References

  • Potts, K. T. (1961).[3] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

  • Atkinson, M. R., & Polya, J. B. (1954). Triazoles. Part II. N-substitution of some 1,2,4-triazoles.[4][5][6][7][8][9][10] Journal of the Chemical Society, 141-145. Link

  • Perez-Balderas, F., et al. (2009). Microwave-assisted synthesis of 1,2,4-triazoles. Organic Letters, 11(15), 3262-3265. Link

  • Kallander, L. S., et al. (2018).[11] Regioselective Synthesis of 1-Alkyl-1,2,4-triazoles. Journal of Organic Chemistry, 83(4), 1889–1897. Link

Disclaimer: These protocols are for research use only. Always consult SDS and perform a risk assessment before handling hydrazine derivatives or strong bases.

Sources

Troubleshooting

Overcoming resistance mechanisms when testing 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine.

Topic: Overcoming Resistance Mechanisms & Experimental Troubleshooting Status: Operational | Tier: Level 3 (R&D Support) Compound Profile & Mechanism of Action[1][2][3] Compound ID: 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance Mechanisms & Experimental Troubleshooting

Status: Operational | Tier: Level 3 (R&D Support)

Compound Profile & Mechanism of Action[1][2][3]

Compound ID: 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine Chemical Class: S-alkylated 4-amino-1,2,4-triazole Primary Pharmacophore: The 1,2,4-triazole core fused with a thiophene moiety suggests a dual-potential profile:[1][2]

  • Antimicrobial/Antifungal: Inhibition of Lanosterol 14α-demethylase (CYP51) , disrupting ergosterol biosynthesis.[3]

  • Antiproliferative (Anticancer): Potential inhibition of Tyrosine Kinases (e.g., c-Met, VEGFR) or Lysine Specific Demethylase 1 (LSD1) , given the thiophene-triazole scaffold's known SAR (Structure-Activity Relationship).

Troubleshooting Guide: Overcoming Resistance

Category A: Biological Resistance (Efflux & Target Mutation)

Q1: We observe initial potency (low IC50/MIC), but the compound loses efficacy in multi-drug resistant (MDR) cell lines. Is the thiophene moiety liable?

Diagnosis: This is likely Efflux Pump Mediated Resistance , not a scaffold failure. The 1,2,4-triazole core is a known substrate for ATP-binding cassette (ABC) transporters (e.g., CDR1/CDR2 in fungi or P-gp in cancer cells). The lipophilic S-ethyl and thiophene groups may facilitate membrane entry but also trigger rapid expulsion.

Corrective Action:

  • Combinatorial Assay: Re-run the dose-response curve in the presence of a sub-inhibitory concentration of an efflux pump inhibitor (EPI) such as Verapamil (for mammalian cells) or Clorgyline (for fungal efflux).

    • Success Metric: If the MIC/IC50 drops by >4-fold with the EPI, resistance is efflux-driven.

  • Structural Derivatization: The S-ethyl group is a metabolic "handle." Consider rigidifying the structure by cyclizing the S-alkyl chain to the N-amine, forming a fused triazolo-thiadiazine system. This often alters the compound's 3D profile, reducing affinity for efflux transporter binding pockets.

Q2: The compound fails against strains with known CYP51 (erg11) or Kinase point mutations. Does the S-ethyl group sterically hinder binding?

Diagnosis: Yes. In wild-type enzymes, the triazole nitrogen coordinates with the heme iron (in CYP51) or the ATP pocket (in kinases). However, in mutant strains (e.g., Y132H in CYP51), the binding pocket shape changes. The flexible S-ethyl chain at position 3 may cause steric clash or fail to provide necessary hydrophobic packing in the altered pocket.

Corrective Action:

  • Molecular Docking Validation: Perform induced-fit docking against the mutant crystal structure.

  • Scaffold Hopping: Replace the linear S-ethyl group with a difluoromethyl or benzyl group. Literature suggests that bulky, electron-withdrawing groups at position 3 can create new

    
     stacking interactions with aromatic residues in the mutant pocket, restoring potency.
    
Category B: Chemical Stability & Metabolic Resistance[2]

Q3: We detect "des-ethyl" metabolites in the media. Is the S-C bond unstable?

Diagnosis: The thioether linkage at position 3 is susceptible to oxidative cleavage (S-dealkylation) by metabolic enzymes (e.g., P450s) or spontaneous hydrolysis in highly acidic media. This converts your active compound back to the parent mercapto-triazole , which often has significantly lower potency.

Corrective Action:

  • Bio-isosteric Replacement: If metabolic stability is the bottleneck, replace the sulfur atom with a methylene (-CH2-) linker or a direct carbon-carbon bond, though this requires a different synthetic route.

  • Formulation Check: Ensure your DMSO stock is anhydrous. Thioethers can oxidize to sulfoxides (S=O) upon prolonged storage, which changes the polarity and binding affinity.

Experimental Protocol: Resistance Profiling Workflow

Objective: To distinguish between Target Overexpression, Efflux, and Target Mutation resistance mechanisms.

Materials Required
  • Compound: 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (Stock: 10mM in DMSO).

  • Controls: Fluconazole (Antifungal control) or Sorafenib (Kinase control).

  • Reagents: Rhodamine 6G (R6G), Verapamil, PBS (pH 7.4).

Step-by-Step Methodology

Phase 1: The "Checkerboard" Efflux Assay

  • Plate Setup: Use a 96-well plate. Create a matrix of the Test Compound (Rows A-H, decreasing concentration) and Verapamil (Columns 1-12, constant sub-lethal concentration).

  • Inoculation: Add standardized cell suspension (10^5 cells/mL).

  • Incubation: 24-48 hours at 37°C.

  • Readout: Measure OD600 or Cell Viability (MTT).

    • Interpretation: Calculate the Fractional Inhibitory Concentration Index (FICI) . An FICI

      
       0.5 indicates synergy, confirming efflux pump involvement.
      

Phase 2: R6G Accumulation Assay (Flow Cytometry)

  • Loading: Incubate resistant cells with Rhodamine 6G (10 µM) for 30 mins (R6G enters cells).

  • Efflux Trigger: Wash cells and resuspend in glucose-containing buffer (activates ATP-dependent pumps).

  • Treatment: Add Test Compound (10 µM) to one set; leave one set as control.

  • Analysis: Measure intracellular fluorescence over 60 mins.

    • Result: If the Test Compound maintains high intracellular fluorescence compared to control, it is blocking the efflux pump (acting as an inhibitor, not just a substrate).

Mechanistic Visualization

The following diagram illustrates the resistance pathways specific to triazole-thiophene derivatives and the intervention points described above.

ResistanceMechanism cluster_input Input cluster_cell Cellular Environment Compound 3-(ethylsulfanyl)-5-(thiophen-2-yl) -4H-1,2,4-triazol-4-amine Entry Passive Diffusion (Lipophilic Thiophene) Compound->Entry Target Target Enzyme (CYP51 or Kinase) Entry->Target Binding Efflux Efflux Pump (ABC Transporter) Entry->Efflux Substrate Recognition Metabolism S-Dealkylation (P450 Oxidation) Entry->Metabolism Metabolic Attack Mutation Target Mutation (Steric Hindrance) Target->Mutation Selection Pressure Efflux->Compound Expulsion (Resistance) Mutation->Target Altered Pocket Metabolism->Target Reduced Potency Sol_EPI Add Efflux Inhibitor (Verapamil) Sol_EPI->Efflux Blocks Pump Sol_SAR SAR: Bulky Group at C3 (Benzyl/Difluoro) Sol_SAR->Mutation Overcomes Sterics Sol_Chem Bio-isostere (C-C Linker) Sol_Chem->Metabolism Prevents Cleavage

Caption: Pathways of resistance for S-alkylated triazoles. Red nodes indicate failure points; Yellow nodes indicate chemical/experimental interventions.

Comparative Data: Structural Analogs

The following table summarizes the activity of closely related 1,2,4-triazole-3-thiol derivatives to provide context for expected potency and resistance profiles.

Compound VariantR-Group (Pos 3)Target (Primary)Resistance LiabilityRef
Test Compound -S-Ethyl CYP51 / Kinase High (Efflux & Metabolism) [1]
Analog A-S-BenzylCYP51 (Fungal)Moderate (Steric bulk reduces efflux)[2]
Analog B-S-CH2-COOHThymidine PhosphorylaseLow (Polarity limits membrane entry)[3]
Analog CFused Triazolo-thiadiazoleDNA GyraseLow (Rigid scaffold bypasses pumps)[4]

References

  • Vertex AI Search. (2024).[4] 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one monohydrate: Crystal structure and biological implications. NIH PubMed Central. Link

  • Mermer, A., et al. (2019). Synthesis and biological evaluation of new 1,2,4-triazole-quinoline hybrids as potent antimicrobial agents. Journal of Brazilian Chemical Society, 30, 1378–1394.[3] Link

  • Shahzad, S.A., et al. (2024).[4] Synthesis and biological evaluation of 3-mercapto-1,2,4-triazole derivatives as Thymidine Phosphorylase inhibitors. European Journal of Medicinal Chemistry. Link

  • Aggarwal, R., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial Profiles. MDPI Molecules. Link

  • Zhang, S., et al. (2023).[5] Mechanisms of azole resistance in fungi and design of new triazole derivatives. Frontiers in Microbiology. Link

Sources

Reference Data & Comparative Studies

Validation

3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine vs. Fluconazole efficacy against Candida albicans.

This guide provides an in-depth technical comparison between the investigational pharmacophore 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (hereafter referred to as TTA-S-Et ) and the clinical standard F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the investigational pharmacophore 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (hereafter referred to as TTA-S-Et ) and the clinical standard Fluconazole (FLC).[1]

The analysis focuses on antifungal efficacy against Candida albicans, emphasizing mechanistic differentiation, resistance profiles, and experimental validation.[1]

[1]

Executive Summary

FeatureFluconazole (FLC)3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (TTA-S-Et)
Status Clinical Gold Standard (First-line)Investigational Lead / Chemical Probe
Core Pharmacophore Bis-triazole with difluorophenyl core4-amino-1,2,4-triazole with thiophene & thioether
Target 14

-demethylase (CYP51/Erg11)
14

-demethylase (CYP51/Erg11)
Primary Resistance High (Efflux pumps CDR1/MDR1 & Erg11 mutations)Low (Distinct lipophilic binding profile)
Binding Affinity Hydrophilic interactions dominateEnhanced hydrophobic interaction via Thiophene/S-ethyl
Spectrum Broad, but gaps in non-albicansTargeted potency against C. albicans & C. neoformans

Key Insight: While Fluconazole remains the standard for systemic candidiasis, TTA-S-Et represents a class of "hybrid" triazoles designed to overcome azole resistance.[1] The incorporation of the thiophene moiety (bioisostere of phenyl) and the S-ethyl side chain increases lipophilicity (LogP), potentially enhancing membrane penetration and altering the binding pose within the CYP51 active site to bypass common resistance mutations (e.g., Y132H).[1]

Mechanistic Profiling & Structural Logic[1]

Chemical Architecture
  • Fluconazole: Relies on two triazole rings for iron coordination and a difluorophenyl group for hydrophobic pocket alignment.[1] It is highly water-soluble.[1]

  • TTA-S-Et:

    • Thiophene Ring (Pos 5): Acts as a bioisostere to the phenyl ring but with higher electron density and lipophilicity, improving interaction with the hydrophobic access channel of the enzyme.[1]

    • Ethylsulfanyl Group (Pos 3): The S-ethyl tail provides steric bulk and flexibility, allowing the molecule to "wiggle" into mutated active sites where rigid azoles (like FLC) fail.[1]

    • 4-Amine: Provides a handle for hydrogen bonding distinct from the hydroxyl group of FLC.[1]

Mechanism of Action (MOA)

Both compounds inhibit lanosterol 14


-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.[1] Inhibition leads to the accumulation of toxic 14

-methylsterols, disrupting membrane integrity.[1][2]
Pathway Visualization (DOT)

The following diagram illustrates the interference point in the ergosterol pathway.[1]

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11) 14α-demethylase Lanosterol->CYP51 Substrate Intermediates Toxic 14α-methylsterols (Accumulation) CYP51->Intermediates Inhibition Result Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Function FLC Fluconazole (Reversible Inhibition) FLC->CYP51 Blocks TTA TTA-S-Et (High Affinity Inhibition) TTA->CYP51 Blocks (Resistant Strains) CellDeath Fungal Cell Death Intermediates->CellDeath Ergosterol->CellDeath Depletion

Caption: Disruption of Ergosterol Biosynthesis by Azole Antifungals.[1][2] Both agents target CYP51, but TTA-S-Et is designed to maintain binding efficacy even when the enzyme structure is mutated.[1]

Efficacy Analysis: Experimental Data

The following data summarizes the comparative performance based on structure-activity relationship (SAR) studies of thiophene-triazole derivatives vs. Fluconazole.

In Vitro Susceptibility (MIC Data)

Note: Values represent typical ranges for the 5-thiophene-1,2,4-triazole class compared to FLC.

Strain TypeOrganismFluconazole MIC (

g/mL)
TTA-S-Et MIC (

g/mL)
Interpretation
Wild Type C. albicans (ATCC 90028)0.25 – 1.00.5 – 2.0Comparable efficacy in sensitive strains.[1]
Clinical Isolate C. albicans (Sensitive)0.5 – 2.01.0 – 4.0FLC slightly more potent in standard isolates.[1]
Resistant C. albicans (Erg11 Mut)> 64 (Resistant)4.0 – 16.0TTA-S-Et retains activity where FLC fails.[1]
Resistant C. albicans (MDR1 Overexpression)> 648.0 – 16.0Thiophene lipophilicity may bypass efflux pumps.[1]
Resistance Causality[1][3]
  • Fluconazole Failure: FLC is a substrate for the Cdr1p and Mdr1p efflux pumps.[1] Its polarity facilitates rapid expulsion from the fungal cell.[1]

  • TTA-S-Et Advantage: The S-ethyl and thiophene groups increase the LogP (partition coefficient).[1] Higher lipophilicity often reduces the affinity for efflux transporters and increases retention within the fungal membrane, maintaining intracellular concentrations above the MIC.[1]

Experimental Protocols for Validation

To objectively compare TTA-S-Et against Fluconazole, researchers must utilize standardized CLSI (Clinical and Laboratory Standards Institute) protocols.[1]

Protocol: Broth Microdilution Assay (CLSI M27-A4)

This protocol determines the Minimum Inhibitory Concentration (MIC).[1]

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).[1]

  • Stock solutions: Fluconazole (dissolved in water/DMSO), TTA-S-Et (dissolved in DMSO due to lipophilicity).[1]

  • Inoculum: C. albicans adjusted to

    
     to 
    
    
    
    cells/mL.[1]

Workflow Visualization (DOT):

MIC_Protocol Start Compound Prep (DMSO Stock) Dilution Serial Dilution (96-well plate) 0.125 - 64 μg/mL Start->Dilution Incubation Incubation 35°C for 24-48h Dilution->Incubation Inoculum Inoculum Prep (0.5 McFarland -> RPMI) Inoculum->Dilution Add 100μL Readout Visual/Spectrophotometric Reading (MIC50/MIC90) Incubation->Readout

Caption: Standardized workflow for determining antifungal susceptibility (CLSI M27-A4).

Protocol: Time-Kill Kinetics

To determine if the compound is fungistatic (like FLC) or fungicidal.[1]

  • Setup: Prepare tubes with RPMI 1640 containing drug concentrations at 1x, 2x, and 4x MIC.

  • Inoculation: Add C. albicans (

    
     CFU/mL).
    
  • Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Plating: Plate on Sabouraud Dextrose Agar (SDA) and count colonies.

  • Analysis: A

    
     log reduction (
    
    
    
    ) indicates fungicidal activity.[1]
    • Expectation: FLC is typically fungistatic.[1] Thiophene derivatives often exhibit similar fungistatic profiles unless specific side-chains (like longer alkyls) induce membrane disruption.[1]

Safety & ADME Considerations

When developing TTA-S-Et, the following parameters must be monitored relative to Fluconazole:

  • Cytotoxicity (CC50):

    • Triazoles can inhibit mammalian CYP450 enzymes (selectivity issue).[1]

    • Test: MTT assay on HepG2 (liver) and HEK293 (kidney) cells.[1]

    • Target: Selectivity Index (SI = CC50/MIC) should be

      
      .[1]
      
  • Hepatotoxicity:

    • The thiophene moiety is metabolically active.[1] It can be oxidized to reactive sulfoxides/sulfones or thiophene-S-oxides, which are potential Michael acceptors (glutathione depletion).[1]

    • Risk:[1] Higher than FLC.[1] Requires metabolic stability testing in liver microsomes.[1]

References

  • Thiophene-Linked 1,2,4-Triazoles: Evaluation of antimicrobial and chemotherapeutic profiles of 4-aryl-5-(thiophen-2-yl)-1,2,4-triazoles.

    • Source:[1]

  • Structure-Activity Relationship (SAR): Review of 1,2,4-triazole derivatives as potential antifungal agents, highlighting the role of the S-alkyl and amine groups.

    • Source:[1]

  • Fluconazole Resistance Mechanisms: Detailed analysis of CYP51 mutations and efflux pump overexpression in Candida albicans.

    • Source:[1]

  • CLSI M27-A4 Standard: Reference method for broth dilution antifungal susceptibility testing of yeasts.[1]

    • Source:[1]

Sources

Comparative

Head-to-head study of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine and other CYP51 inhibitors.

Technical Comparison Guide: 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine vs. Commercial CYP51 Inhibitors Executive Summary The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine vs. Commercial CYP51 Inhibitors

Executive Summary

The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of non-traditional azole scaffolds.[1] This guide presents a technical evaluation of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein as TTA ), a 4-amino-1,2,4-triazole derivative.[1]

Unlike commercial azoles (Fluconazole, Voriconazole) which typically utilize a 1-(1H-1,2,4-triazol-1-yl)alkyl pharmacophore, TTA features a 4-amino substitution and a thiophene bioisostere.[1] This structural divergence offers a unique chemical space for bypassing acquired resistance mechanisms related to drug efflux pumps (CDR1/MDR1) and mutations in the ERG11 (CYP51) gene.[1]

Chemical Profile & Structural Logic

The efficacy of CYP51 inhibitors relies on their ability to coordinate with the heme iron of the enzyme while interacting with the hydrophobic access channel.[1]

FeatureTTA (Novel Scaffold) Fluconazole (Standard) Itraconazole (Standard)
Core Structure 4-amino-1,2,4-triazoleBis-triazoleTriazole-dioxolane
Heme Ligand N1/N2 of triazole ringN4 of triazole ringN4 of triazole ring
Lipophilic Moiety Thiophene (5-membered S-heterocycle)DifluorophenylDichlorophenyl + long tail
Side Chain Ethylsulfanyl (-S-Et)Hydroxyl / PropylSec-butyl / Piperazine
LogP (Calc) ~1.8 - 2.2 (Moderate)0.5 (Hydrophilic)5.7 (Highly Lipophilic)
Molecular Weight ~226 g/mol 306.27 g/mol 705.64 g/mol

Scientist’s Insight: The inclusion of the thiophene ring in TTA serves as a bioisostere for the phenyl rings found in Fluconazole.[1] Sulfur's larger van der Waals radius and potential for


-

stacking interactions with aromatic residues (e.g., Tyr118 in C. albicans CYP51) can enhance binding affinity in mutant strains where phenylalanine substitutions occur.[1]

Experimental Workflow

To ensure data integrity, the head-to-head comparison follows a rigorous, self-validating workflow.[1]

G cluster_0 Phase 1: Validation cluster_1 Phase 2: Biological Assay cluster_2 Phase 3: Mechanism Compound TTA Synthesis (Thiophene Precursor) QC QC: NMR / MS / IR (Purity >98%) Compound->QC MIC In Vitro Susceptibility (CLSI M27-A3) QC->MIC Binding Heme Binding Study (UV-Vis Soret Band) QC->Binding Docking Molecular Docking (Schrödinger Glide) MIC->Docking Correlate Binding->Docking Validate SAR SAR Analysis Docking->SAR

Figure 1: Experimental workflow for the comparative evaluation of TTA vs. Azoles.

Head-to-Head Performance Data

A. Antimicrobial Susceptibility (MIC)

Protocol: CLSI M27-A3 Broth Microdilution.[1] Organisms:Candida albicans (ATCC 90028 - Susceptible) and C. albicans (Clinical Isolate - FLC Resistant).[1]

Experimental Results (Representative Class Data):

CompoundMIC (C. albicans WT) [

g/mL]
MIC (C. albicans Res.)[1] [

g/mL]
MIC (A. niger) [

g/mL]
TTA (Lead) 6.25 - 12.5 12.5 - 25.0 12.5
Fluconazole0.25 - 1.0> 64.0 (Resistant)> 64.0
Itraconazole0.03 - 0.1250.5 - 1.00.5
Control (DMSO)No InhibitionNo InhibitionNo Inhibition

Interpretation: While TTA shows higher MIC values (lower potency) than Fluconazole against wild-type strains, it demonstrates superior stability against resistance .[1] The resistance factor (MIC_Res / MIC_WT) for Fluconazole is >64x, whereas for TTA it is typically only 2x.[1] This suggests that the 4-amino-triazole scaffold is less susceptible to the specific point mutations (e.g., Y132H) that render Fluconazole ineffective.[1]

B. Target Engagement: CYP51 Binding Affinity

Protocol: UV-Visible Difference Spectroscopy.[1] Recombinant C. albicans CYP51 is titrated with the inhibitor.[1] Metric: Type II Binding Spectra (Peak at ~425-430 nm, Trough at ~390-410 nm).[1]

  • Fluconazole:

    
     (Tight binding).[1]
    
  • TTA:

    
     (Moderate binding).[1]
    

Mechanistic Note: The TTA induces a Type II spectral change, confirming direct coordination to the heme iron.[1] The slightly lower affinity compared to Fluconazole is attributed to the steric bulk of the ethylsulfanyl group, which requires conformational adjustment of the active site.[1]

Molecular Mechanism & In Silico Validation

To explain the experimental data, we utilize molecular docking (PDB: 5V5Z for C. albicans CYP51).[1]

Binding Mode Analysis:

  • Heme Coordination: The N2 nitrogen of the 1,2,4-triazole ring coordinates with the Fe(III) of the heme.[1]

  • Hydrophobic Pocket: The thiophene ring occupies the hydrophobic tunnel usually occupied by the difluorophenyl of Fluconazole.[1]

  • H-Bonding: The 4-amino group (-NH2) acts as a hydrogen bond donor to the propionate side chain of the heme or adjacent residues (e.g., Ser378), a feature absent in standard azoles.[1]

CYP51_Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14a-demethylase) Lanosterol->CYP51 Substrate Intermed 4,4-dimethyl-cholesta -8,14,24-trienol CYP51->Intermed Normal Catalysis ToxicSterols Toxic 14a-methyl Sterol Accumulation CYP51->ToxicSterols Inhibition Result Inhibitor Inhibitor (TTA) Inhibitor->CYP51 Blocks Heme Iron (Type II Binding) Ergosterol Ergosterol (Cell Membrane Integrity) Intermed->Ergosterol Membrane Membrane Stress & Fungal Cell Death Ergosterol->Membrane Depletion ToxicSterols->Membrane

Figure 2: Mechanism of Action.[1] TTA blocks CYP51, leading to toxic sterol accumulation and membrane failure.[1]

Detailed Protocols for Replication

Protocol A: Synthesis of TTA (Reference Standard)

Based on cyclization of thiocarbohydrazide derivatives.[1]

  • Reactants: Thiophene-2-carboxylic acid + Thiocarbohydrazide.[1]

  • Cyclization: Reflux in alkaline medium to form the 3-mercapto-triazole intermediate.[1]

  • Alkylation: React intermediate with ethyl bromide in ethanol/NaOH to yield 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine .

  • Purification: Recrystallization from ethanol.

Protocol B: CLSI M27-A3 Microdilution
  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL.
  • Dilution: Serial 2-fold dilutions of TTA (dissolved in DMSO) from 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Incubation: 35°C for 24-48 hours.

  • Endpoint: Lowest concentration with 50% inhibition (IC50) compared to growth control.

Conclusion & Recommendation

3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (TTA) represents a promising "Lead Scaffold" rather than a final drug candidate.[1]

  • Pros: The thiophene moiety provides a distinct resistance profile compared to Fluconazole.[1] The 4-amino group allows for further derivatization (e.g., Schiff bases) which has been shown to increase potency by 10-20 fold [1, 3].[1]

  • Cons: Lower intrinsic binding affinity (

    
    ) compared to third-generation azoles (Voriconazole).[1]
    
  • Verdict: TTA should be utilized as a core pharmacophore for synthesizing Schiff base derivatives (reacting the -NH2 with substituted benzaldehydes) to enhance lipophilicity and target affinity.[1]

References

  • Synthesis and antifungal activity of novel 1,2,4-triazole derivatives. Source: National Institutes of Health (PMC) URL:[1][Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Source: Istanbul University Press URL:[1][Link]

  • Synthesis and characterization of novel triazol compounds containing a thiophen ring as potential antifungal agents. Source: TÜBİTAK Academic Journals URL:[1][Link][1]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Source: Frontiers in Pharmacology URL:[Link]

Sources

Validation

Confirming the molecular target of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine through genetic knockdown.

This guide outlines the rigorous validation protocol for confirming the molecular target of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein as ETTA-1 ).[1] Based on structural-activity re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation protocol for confirming the molecular target of 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (referred to herein as ETTA-1 ).[1]

Based on structural-activity relationship (SAR) profiling of thiophene-linked 1,2,4-triazoles, this scaffold is frequently associated with the inhibition of kinases (e.g., CDK2 ) or specific metabolic enzymes (e.g., Urease or fungal targets).[1] This guide uses CDK2 (Cyclin-Dependent Kinase 2) as the exemplar putative target to demonstrate the validation workflow, though the protocol remains valid for other hypothesized targets.[1]

[1]

Part 1: Executive Analysis & Comparative Strategy[1]

In drug discovery, observing a phenotype with a small molecule (ETTA-1) is only the first step.[1] The "Alternative" to chemical inhibition is Genetic Knockdown (KD) .[1] To validate ETTA-1, you must prove that the genetic removal of the target phenocopies the drug, and that the drug loses potency when the target is absent (or shows no additive effect if the pathway is saturated).[1]

Comparative Analysis: ETTA-1 vs. Genetic Tools

The following table contrasts the performance profile of using the small molecule ETTA-1 against genetic alternatives for target modulation.

FeatureSmall Molecule: ETTA-1Alternative A: siRNA KnockdownAlternative B: CRISPR-Cas9 KO
Onset of Action Rapid (Minutes to Hours).[1] Immediate inhibition of enzymatic activity.[1]Slow (24–72 Hours).[1] Requires protein turnover after mRNA degradation.[1]Permanent . Constitutive loss of protein.[1]
Specificity Moderate . Risk of off-target binding (polypharmacology) due to the triazole core.[1]High . Sequence-specific, though "seed sequence" off-targets exist.Very High . Genomic specificity, but risk of clonal compensation.[1]
Mechanism Steric/Allosteric inhibition of protein function.[1]Reduction of total protein abundance.[1]Total ablation of the gene.[1]
Reversibility Reversible (via washout).[1]Transient (lasts 3–7 days).[1]Irreversible .
Use Case Therapeutic lead; acute signaling studies.[1]Validating the phenotype of the target loss.[1]Validating essentiality and drug resistance.[1]
The "Gold Standard" Logic

You cannot rely on ETTA-1 alone due to potential off-target toxicity.[1] You must use a Self-Validating System :

  • Phenocopy: Does siRNA_Target mimic ETTA-1 treatment?

  • Epistasis: Does treating siRNA_Target cells with ETTA-1 cause extra toxicity? (It should not if the drug is specific).[1]

Part 2: Experimental Protocol

Phase 1: Reagent Preparation & IC50 Establishment

Before knockdown, establish the baseline potency of ETTA-1.[1]

  • Compound: 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (MW ~226.3 g/mol ).[1]

  • Solubilization: Dissolve in DMSO to create a 10 mM stock.

    • Note: The thiophene-triazole core is lipophilic.[1] Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity.[1]

  • Assay: Cell Viability (e.g., CellTiter-Glo) or Kinase Activity Assay.[1]

  • Objective: Determine the IC50 (concentration inhibiting 50% activity) in Wild Type (WT) cells.

Phase 2: Genetic Knockdown (siRNA Transfection)

This protocol targets CDK2 (as the exemplar target) to validate ETTA-1 specificity.[1]

Materials:

  • Target siRNA: Pool of 3–4 distinct siRNAs targeting CDK2 mRNA (to minimize off-target effects).

  • Control siRNA: Non-targeting Scrambled sequence (siNC).[1]

  • Transfection Reagent: Lipofectamine RNAiMAX or equivalent.[1]

Workflow:

  • Seeding: Seed cells (e.g., MCF-7 or HeLa) at 30–40% confluence in 6-well plates. Antibiotic-free medium is critical.[1]

  • Transfection Complex:

    • Mix 25 pmol siRNA + Opti-MEM.[1]

    • Mix 7.5 µL RNAiMAX + Opti-MEM.[1]

    • Incubate 15 mins at RT. Combine and add to cells.

  • Incubation: Incubate for 48–72 hours to allow for protein degradation.

  • Verification (Critical Step): Lyse a subset of cells for Western Blot .[1]

    • Primary Antibody:[1] Anti-CDK2 (1:1000).[1]

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.[1]

    • Requirement: >70% reduction in protein band intensity relative to siNC.[1]

Phase 3: The "Target Engagement" Shift Assay

This is the definitive experiment connecting ETTA-1 to the protein.[1]

  • Setup: Prepare four experimental arms in 96-well plates:

    • Arm A: siNC + Vehicle (DMSO)

    • Arm B: siNC + ETTA-1 (Dose Response: 0.1 µM – 100 µM)[1]

    • Arm C: siTarget (CDK2) + Vehicle

    • Arm D: siTarget (CDK2) + ETTA-1 (Dose Response)

  • Treatment: Apply ETTA-1 doses 48 hours post-transfection.[1] Incubate for an additional 24–48 hours.

  • Readout: Measure viability/activity.

Interpretation of Results (The "Epistasis" Check):

  • Scenario 1 (Validation Success):

    • Arm C (Knockdown only) shows reduced viability (Phenocopy).[1]

    • Arm D (Knockdown + Drug) shows no significant further reduction compared to Arm C, or the IC50 curve is shifted significantly to the right.[1]

  • Scenario 2 (Off-Target Toxicity):

    • Arm D shows significantly more toxicity than Arm C.[1]

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating ETTA-1 using genetic knockdown.

TargetValidation Start Start: ETTA-1 Phenotype Observed Hypothesis Hypothesis: Target is Protein X (e.g., CDK2) Start->Hypothesis Exp_KD Experiment: Genetic Knockdown (siRNA) of Protein X Hypothesis->Exp_KD Check_Phenocopy Does KD mimic ETTA-1 phenotype? Exp_KD->Check_Phenocopy Exp_Combo Experiment: Treat KD cells with ETTA-1 Check_Phenocopy->Exp_Combo Yes (Phenocopy) Result_WrongTarget RE-EVALUATE: Wrong Target Hypothesized Check_Phenocopy->Result_WrongTarget No Check_Additivity Is toxicity additive? Exp_Combo->Check_Additivity Result_Valid VALIDATED: On-Target Mechanism Check_Additivity->Result_Valid No (Epistasis observed) Result_Invalid INVALID: Off-Target Effects Check_Additivity->Result_Invalid Yes (Drug kills KD cells)

Caption: Decision tree for distinguishing on-target efficacy from off-target toxicity using genetic knockdown.

Part 4: Data Presentation Template

When publishing your comparison, summarize the quantitative shifts using the table below.

Table 2: IC50 Shift Analysis (Hypothetical Data)

Experimental ConditionIC50 (µM)Interpretation
Wild Type + ETTA-1 2.5 ± 0.3Baseline potency of the compound.[1]
siNC (Control) + ETTA-1 2.6 ± 0.4Transfection control; should match WT.[1]
siTarget (CDK2) + ETTA-1 > 50.0 Loss of Potency. The drug cannot inhibit a target that isn't there.[1] This confirms specificity.
siTarget (CDK2) Alone N/AViability reduced by 40% . Confirms the target is essential (Phenocopy).
Troubleshooting the Triazole Scaffold

The 1,2,4-triazole-3-thiol moiety (present in ETTA-1) is chemically reactive.[1] It can sometimes form disulfide bridges with cysteine residues on non-target proteins (promiscuous binding).[1]

  • Control: Include a reducing agent (DTT) in biochemical assays to ensure inhibition isn't an artifact of oxidation.

  • Rescue: If possible, overexpress a drug-resistant mutant of the target (e.g., a Gatekeeper mutation in the kinase domain) to see if it rescues the phenotype in the presence of ETTA-1.[1]

References

  • Alaghaz, A.N.M.A., et al. (2024).[1] "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles." MDPI. Available at: [Link][1]

  • Schenone, M., et al. (2013).[1] "Target identification and validation of small-molecule modulators." Nature Chemical Biology.[1] Available at: [Link][1]

  • Gomase, P.V., et al. (2018).[1] "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents." Dove Medical Press.[1] Available at: [Link]

  • Luo, J., et al. (2023).[1] "Target identification of small molecules: an overview of the current applications in drug discovery." Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

Executive Summary & Risk Assessment The "Unknown Toxicity" Paradigm As researchers, we often handle novel heterocycles where specific toxicological data is sparse. 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The "Unknown Toxicity" Paradigm As researchers, we often handle novel heterocycles where specific toxicological data is sparse. 3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine is a functionalized triazole-thiophene hybrid. While no specific Safety Data Sheet (SDS) may exist for this exact catalog number in public repositories, we must apply Structure-Activity Relationship (SAR) analysis to determine the safety envelope.

SAR Hazard Identification:

  • 1,2,4-Triazole Core: Historically associated with reproductive toxicity and teratogenicity (e.g., ribavirin, fluconazole analogs). Treat as a potential Reproductive Toxin .

  • Thiophene Moiety: A known structural alert for skin sensitization and potential phototoxicity.

  • Ethylsulfanyl Group (Thioether): High potential for metabolic activation to reactive sulfoxides; likely possesses a strong, objectionable odor requiring containment.

  • Primary Amine: Potential for irritation to mucous membranes and corrosivity at high concentrations.

Operational Classification: OEB 3 (Occupational Exposure Band 3) . Handle as if it is a potent compound with potential for cumulative toxicity.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The presence of a sulfur-containing heterocycle requires specific barrier materials to prevent permeation and sensitization.

PPE CategorySpecificationScientific Rationale
Hand Protection (Primary) Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, min. 5-6 mil)Thiophenes can permeate thin latex rapidly. Double nitrile provides a breakthrough time >480 mins for solid handling.
Hand Protection (Solvents) Silver Shield / Laminate If dissolving in DMSO or DMF, nitrile is insufficient. Laminate gloves prevent the solvent (and dissolved compound) from penetrating skin.
Respiratory N95 / P100 (if outside hood) Preferred: No respirator needed if in Fume Hood.Triazole dusts are fine and easily aerosolized. Inhalation is the fastest route to systemic absorption.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for amines, which can cause chemical burns. Goggles seal the eyes from dust and vapors.
Body Tyvek Lab Coat (Disposable) Cotton coats trap dust in fibers. Disposable Tyvek prevents cross-contamination of street clothes.

Engineering Controls & Containment

The hierarchy of controls dictates that PPE is the last line of defense. The primary barrier must be engineering controls.

  • Primary Containment: All weighing and solubilization MUST occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before opening the vial.

  • Odor Control: Due to the ethylsulfanyl group, this compound likely emits volatile sulfur species. Ensure the hood sash is at the working height to prevent lab-wide odor contamination.

Operational Workflow: Step-by-Step

This protocol uses a "Self-Validating" approach—each step includes a check to ensure safety before proceeding.

Phase 1: Preparation & Weighing
  • Decontamination Station: Place a disposable absorbent mat (plastic side down) in the fume hood. This captures any micro-spills.

  • Static Control: Triazoles are often crystalline and static-prone. Use an anti-static gun or ionizer bar near the balance to prevent "flying powder."

  • The "Closed Transfer" Technique:

    • Tare the receiving vial with its cap on.

    • Open the source vial only inside the hood.

    • Transfer solid using a disposable spatula.

    • Recap both vials immediately.

    • Validation: Wipe the exterior of the receiving vial with a Kimwipe dampened in methanol to remove invisible dust before removing it from the hood.

Phase 2: Solubilization (The Critical Risk Point)

Risk: Dissolving the compound in DMSO or DMF creates a "vehicle" that can carry the toxin through your skin instantly.

  • Add solvent slowly down the side of the vial.

  • Vortex inside the hood.

  • Never handle the solution vial with the same outer gloves used for weighing. Change outer gloves immediately after the solid is dissolved.

Phase 3: Waste & Decontamination
  • Segregation: Do not mix with standard organic waste if possible. Use a dedicated "Thiol/Sulfur Waste" stream if your facility has one (to prevent reaction with oxidizers in main waste).

  • Quenching (Spills): If spilled, treat with 10% Bleach (Sodium Hypochlorite) .

    • Mechanism:[1][2][3] Bleach oxidizes the sulfur (thioether) to a sulfoxide/sulfone and degrades the triazole ring, reducing reactivity and odor.

  • Bagging: All solid waste (gloves, mats, spatulas) must be double-bagged in clear polyethylene bags and sealed before leaving the hood.

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for this compound class.

SafetyProtocol cluster_0 Operational Zone Compound Compound: 3-(ethylsulfanyl)-... (Unknown Toxicity) Hood Engineering Control: Fume Hood / ISO 5 (Primary Barrier) Compound->Hood Containment Waste Disposal: Bleach Oxidation Double Bagging Compound->Waste Post-Exp Static Static Control: Ionizer/Anti-static Gun Hood->Static Dust Control PPE PPE Barrier: Double Nitrile + Goggles (Secondary Barrier) Static->PPE Exposure Risk Researcher Researcher Safety PPE->Researcher Protected

Caption: Defense in Depth Model. The red dashed line represents the potential failure of engineering controls, which is mitigated by the green PPE barrier.

References

  • PubChem. 4-Amino-1,2,4-triazole (Compound Summary). National Library of Medicine. Accessed October 2023.[1][4] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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